beta-Amanitin from Amanita phalloides
Description
Contextualization of Amanita phalloides as a Fungal Source Organism
Amanita phalloides is a highly poisonous basidiomycete fungus that forms ectomycorrhizal relationships with various broadleaved trees. wikipedia.org Originally native to Europe, it has now spread to other parts of the world. wikipedia.org The fruiting bodies of the fungus, which appear in summer and autumn, are the primary source of a range of toxins, broadly classified into two main groups: amatoxins and phallotoxins. wikipedia.orgmdpi.com
Beta-amanitin (B190557) is one of at least eight amatoxins found in A. phalloides. nih.gov These toxins are cyclic peptides, with beta-amanitin being a cyclic octapeptide. wikipedia.org The concentration of these toxins can vary depending on environmental and climatic conditions. nih.gov Studies have shown that the highest concentrations of amatoxins are typically found in the gills and cap (pileus) of the mushroom. nih.gov The toxins are thermostable, meaning their toxicity is not diminished by cooking or freezing. wikipedia.org The extreme toxicity of these compounds is highlighted by the fact that ingesting even a small portion of the mushroom can be fatal to humans. wikipedia.org
Historical Significance of Beta-Amanitin in Molecular Biology Research
The discovery and isolation of amatoxins, including beta-amanitin, from Amanita phalloides in the mid-20th century marked a significant milestone in molecular biology. nih.gov These toxins provided researchers with a highly specific tool to probe the fundamental processes of gene transcription in eukaryotic cells. The key to their utility lies in their potent and selective inhibition of RNA polymerases, the enzymes responsible for synthesizing RNA from a DNA template.
Early research demonstrated that amatoxins, particularly alpha-amanitin (B190558) and beta-amanitin, specifically inhibit eukaryotic RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA), which carries the genetic code for protein synthesis. ncats.iooup.com This discovery was instrumental in distinguishing and characterizing the different types of RNA polymerases (I, II, and III) based on their differential sensitivity to the toxin. wikipedia.org RNA polymerase I is insensitive, RNA polymerase II is highly sensitive, and RNA polymerase III is moderately sensitive to inhibition by amanitins (B175416). wikipedia.org This selective inhibition allowed scientists to dissect the specific roles of each polymerase in the transcription of different classes of genes, a foundational concept in molecular genetics.
Overview of Beta-Amanitin's Prominence as a Molecular Probe and its Research Utility
The high specificity of beta-amanitin for RNA polymerase II has made it an invaluable molecular probe in a wide array of research applications. Its primary mechanism of action involves binding to the large subunit of RNA polymerase II, thereby inhibiting the translocation of the enzyme along the DNA template. ncats.iowikipedia.org This effectively halts the elongation of the nascent RNA chain and, consequently, protein synthesis. nih.gov
This inhibitory property has been exploited in numerous studies to:
Elucidate the mechanisms of transcription: By selectively shutting down mRNA synthesis, researchers can study the regulation of gene expression, the stability of existing mRNAs, and the downstream effects of transcriptional arrest on various cellular processes. oup.com
Identify and characterize RNA polymerase II: Beta-amanitin's high affinity for RNA polymerase II has been used in purification and characterization studies of the enzyme complex. nih.gov
Investigate the role of specific genes: By inhibiting transcription, researchers can study the function of specific proteins by observing the cellular consequences of their depletion.
The utility of beta-amanitin as a research tool is underscored by its continued use in modern molecular biology to explore complex cellular pathways and disease mechanisms. researchgate.net
| Feature | Description |
| Source Organism | Amanita phalloides (Death Cap Mushroom) wikipedia.org |
| Toxin Class | Amatoxin wikipedia.org |
| Chemical Structure | Cyclic octapeptide wikipedia.org |
| Primary Target | Eukaryotic RNA Polymerase II ncats.io |
| Mechanism of Action | Inhibition of transcriptional elongation ncats.iowikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
2-[(1S,4S,10S,13S,16S,34S)-34-butan-2-yl-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O15S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-64(63)38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56)/t16?,17-,19?,23-,24-,25+,26-,27-,31-,32-,64?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQCUEXVAPAFMQ-PHDJIWHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4CC(CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | beta-Amanitin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21150-22-1 | |
| Record name | α-Amanitin, 1-l-aspartic acid- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Origin and Biosynthesis of Beta Amanitin
Fungal Source and Sub-Cellular Localization of Beta-Amanitin (B190557) within Amanita phalloides
The primary fungal source of beta-amanitin is the Amanita phalloides mushroom, commonly known as the death cap. wikipedia.org Other species within the Amanita genus, such as those in the destroying angel complex (Amanita bisporigera, Amanita virosa), also produce this toxin. wikipedia.orgnih.gov
Within the mushroom's fruiting body (basidiocarp), beta-amanitin is not uniformly distributed. nih.gov Analysis shows its presence throughout the mushroom's structures, including the cap (pileus), gills (lamellae), stalk (stipe), and the universal veil. nih.gov However, the toxin is concentrated only in a subset of cells within these tissues. nih.gov This localization is particularly pronounced in the hymenium, the spore-bearing surface on the gills. nih.gov At a sub-cellular level, evidence suggests that amanitins (B175416) are compartmentalized, likely accumulating within vacuoles, which are common sites for storing secondary metabolites in other organisms. nih.gov
Genetic Basis of Amatoxin Production in Amanita Species
The production of amatoxins, including beta-amanitin, is a ribosomal process, meaning they are synthesized from a genetic template. nih.govunl.edu The genes responsible belong to a specific group known as the "MSDIN" family. nih.govnih.gov This name is derived from the first five conserved amino acids (Methionine-Serine-Aspartate-Isoleucine-Asparagine) found in the precursor peptides they encode. nih.gov
These toxin-encoding genes are a defining feature of poisonous Amanita species found in the Phalloideae section. nih.govunl.edu Conversely, non-toxic Amanita species from other sections lack these specific genes. nih.govunl.edu Unlike some fungal secondary metabolite gene sets that are tightly grouped in clusters, the genes for amanitin biosynthesis in Amanita are dispersed across large regions of the genome. nih.gov However, key genes in the pathway are often located in close physical proximity, which may facilitate the coordinated regulation of their expression. nih.gov The presence of these toxin-producing genes in phylogenetically distant fungal genera such as Amanita, Galerina, and Lepiota is believed to be the result of horizontal gene transfer during their evolutionary history. pnas.orgresearchgate.net
| Genetic Component | Description | Significance |
| MSDIN Gene Family | A family of genes that encode the precursor peptides for amatoxins and phallotoxins. nih.govnih.gov | Provides the primary amino acid sequence for the toxin. The family's expansion in Amanita allows for a diverse repertoire of cyclic peptides. pnas.org |
| AMA Genes (e.g., AMA1) | Specific genes within the MSDIN family that encode for amanitins. nih.govunl.edu | The nucleotide sequence directly corresponds to the amino acid sequence of the toxin, such as IWGIGCDP for β-amanitin. nih.gov |
| Genomic Arrangement | Toxin biosynthesis genes are scattered over large genomic regions in Amanita, unlike the clustered arrangement in Galerina. nih.gov | This arrangement is a distinctive feature of the Amanita genus and may influence gene regulation. |
Elucidation of the Biosynthetic Pathway for Beta-Amanitin
The creation of the final, toxic beta-amanitin molecule from its genetic blueprint is a sophisticated process involving precursor peptides and a series of enzymatic modifications.
Beta-amanitin begins as a segment of a larger, inactive proprotein, typically 34 to 35 amino acids in length. nih.gov These precursor peptides are characterized by a conserved leader sequence and a hypervariable "toxin" region which contains the core amino acid sequence that will become the final cyclic peptide. nih.govunl.edu The transformation from this linear precursor to the complex, bicyclic structure of beta-amanitin requires extensive post-translational modifications (PTMs), which are enzymatic changes made to the peptide after its initial synthesis on the ribosome. nih.govnih.gov
A key enzyme in the biosynthetic pathway is a specialized prolyl oligopeptidase, designated POPB. nih.govresearchgate.net This enzyme performs two critical functions: it recognizes and cleaves the leader sequence from the proprotein, and it then catalyzes the head-to-tail cyclization of the remaining peptide to form a monocyclic intermediate. acs.org
Further modifications, such as the hydroxylation of specific amino acid residues, are crucial for the toxin's activity. researchgate.net This is carried out by oxygen-dependent enzymes. nih.govnih.gov While prolyl hydroxylases are known to hydroxylate proline residues in various biological contexts, the amanitin pathway specifically utilizes other oxygenases, including cytochrome P450 enzymes (like P450-29) and flavin-containing monooxygenases (FMOs), to perform necessary hydroxylations and other oxidative steps. nih.govresearchgate.netmdpi.com
The defining bicyclic structure of beta-amanitin is created by a unique cross-bridge between a tryptophan and a cysteine residue, forming what is known as a tryptathionine linkage. This is a thioether bond, which is subsequently oxidized to a sulfoxide (B87167). nih.govresearchgate.netnih.gov This final oxidation step, which creates the (R)-sulfoxide, is catalyzed by a flavin-containing monooxygenase (FMO1) and is critical for the high toxicity of the molecule. nih.govresearchgate.net
| Enzyme/Enzyme Class | Role in Biosynthesis | Process |
| Prolyl Oligopeptidase B (POPB) | Leader peptide cleavage and macrocyclization. nih.govacs.org | Removes the N-terminal leader sequence and joins the ends of the core peptide to form a monocyclic ring. acs.org |
| Cytochrome P450s (e.g., P450-29) | Hydroxylation. nih.govresearchgate.net | Adds hydroxyl (-OH) groups to specific amino acid residues within the cyclic peptide. |
| Flavin-containing Monooxygenase (FMO1) | Sulfoxidation. nih.govresearchgate.net | Catalyzes the oxidation of the thioether bridge between tryptophan and cysteine to form the final sulfoxide linkage. nih.govresearchgate.net |
Evolutionary Aspects of Amatoxin Production in Fungi
The existence of amatoxins in phylogenetically distinct mushroom genera—Amanita, Galerina, and Lepiota—points to a complex evolutionary trajectory. pnas.orgpnas.org Research into the genetics of toxin biosynthesis has uncovered that the distribution of this pathway is likely the result of horizontal gene transfer (HGT), a process where genetic material is moved between unrelated organisms. pnas.orgresearchgate.net This suggests that the core genes for producing these lethal peptides were not independently evolved in each genus but were acquired from a common, possibly unknown, fungal ancestor. nih.gov
While genera like Galerina and Lepiota acquired the basic genetic toolkit for amatoxin synthesis, the genus Amanita has taken this capability to a more sophisticated level. pnas.org Genomic analyses show that in Amanita, the amanitin biosynthetic pathway has undergone significant evolution, including the expansion of specific gene families. pnas.orgpnas.org For instance, certain cytochrome P450 genes are found only in amatoxin-producing Amanita species and are absent in their non-toxic relatives as well as in toxin-producing Galerina and Lepiota species. pnas.org This genetic expansion has enabled Amanita species, such as A. phalloides, to produce a much wider and more abundant range of toxic cyclic peptides. pnas.org
The evolutionary history appears to be even more intricate than a single HGT event. Some studies propose a history involving at least ten HGT events and four gene duplication events, implicating other fungal genera like Piloderma and Russula. researchgate.net This complex web of genetic exchange has resulted in a cryptic diversity of toxin-related genes across both toxic and some edible fungi. researchgate.net Notably, some species within the edible Amanita rubescens complex have been found to possess partial or complete sets of the genes required for amatoxin synthesis, raising questions about the conditions under which these genes are activated or remain silent. researchgate.net
The primary selective pressure driving the production and retention of these potent toxins is believed to be defense. Amatoxin production may be part of a broader adaptive strategy to thrive in soil environments rich with invertebrates that feed on or compete with fungi. nih.gov By producing these deadly compounds, the mushrooms deter predation, thereby protecting their reproductive structures. This defensive hypothesis is supported by the distribution of toxins within the mushroom's fruiting body. The highest concentrations of amatoxins are found in the cap and gills, which are crucial for spore production and dispersal, while the lowest levels are in the spores themselves. wikipedia.orgmdpi.com This strategic placement is considered evolutionarily advantageous, as it protects the vital parts of the fungus from being consumed while allowing the spores to be viable. researchgate.net
A crucial aspect of this evolutionary strategy is the ability of the mushroom to avoid poisoning itself. Amanita phalloides achieves this through a key adaptation: its own RNA polymerase II enzyme, the target of amatoxins, possesses mutations that render it insensitive to the toxins' effects. wikipedia.orgwikipedia.org This co-evolutionary trait is essential for the fungus to safely harbor such a potent chemical arsenal.
Molecular Structure and Structure Activity Relationships Sar of Beta Amanitin
Detailed Elucidation of Beta-Amanitin's Bicyclic Octapeptide Structure
Contrary to simpler cyclic peptides, beta-amanitin (B190557) possesses a complex bicyclic structure composed of eight amino acid residues. wikipedia.orgnih.gov This structure was notably elucidated through X-ray crystallography. wikipedia.orgscispace.com The molecule is characterized by two distinct rings. The primary, outer ring is an 18-membered circle formed by standard peptide bonds linking the eight amino acids. scispace.comnih.gov
Identification of Key Amino Acid Residues and Their Conformational Contributions
The specific sequence and conformation of the eight amino acids in beta-amanitin are critical for its function. The amino acid sequence for beta-amanitin is Isoleucine-Tryptophan-Glycine-Isoleucine-Glycine-Cysteine-Aspartic acid-Proline (IWGIGCDP). nih.gov Several of these residues play pivotal roles in maintaining the molecule's three-dimensional shape and its interaction with RNA polymerase II.
A crucial structural motif is a beta-turn, a type of secondary structure involving four amino acid residues. nih.govnih.gov Studies on the closely related α-amanitin have highlighted the paramount importance of the isoleucine residue at position 6 (Ile6). nih.govresearchgate.net This residue is a key component of the beta-turn. The absence of a side chain on the glycine (B1666218) at position 5 (Gly5) is also considered critical, as the introduction of a side chain (e.g., by substitution with alanine) significantly disrupts the molecule's activity. nih.govnih.gov Furthermore, the molecule's rigidity is reinforced by four intramolecular hydrogen bonds. nih.gov
Table 1: Amino Acid Residues of Beta-Amanitin and Their Roles
| Position | Amino Acid | Key Role/Contribution |
| 1 | Aspartic acid (Asp) | Contributes to the hydrophilic character. Beta-amanitin differs from α-amanitin here, having an aspartic acid instead of asparagine. wikipedia.org |
| 2 | Hydroxyproline (B1673980) (Hyp) | The hydroxyl group acts as a hydrogen bond donor, contributing to binding energy. nih.govresearchgate.net |
| 3 | Dihydroxyisoleucine | The hydroxyl groups are important for binding. The specific stereochemistry ([S]-configuration) of the gamma-hydroxyl group is a prerequisite for maximal toxicity. nih.govnih.gov |
| 4 | Tryptophan (Trp) | Forms the internal tryptathionine bridge with Cys8. The indole (B1671886) NH group is a hydrogen bond donor. wikipedia.orgnih.gov |
| 5 | Glycine (Gly) | The lack of a side chain is crucial for maintaining the conformation of the beta-turn. nih.govnih.gov |
| 6 | Isoleucine (Ile) | Considered of outstanding importance for binding; forms a critical part of the beta-turn structure. nih.govnih.gov |
| 7 | Glycine (Gly) | Contributes to the peptide backbone flexibility needed for proper folding. |
| 8 | Cysteine (Cys) | Forms the sulfoxide (B87167) bridge with Trp4, creating the inner bicyclic structure. wikipedia.org |
Significance of the Indole Moiety and Sulfoxide Bridge in Biological Activity
The two most distinctive features of the amatoxin structure are the indole moiety of the tryptophan residue at position 4 and the sulfoxide bridge. The tryptathionine linkage between tryptophan and cysteine creates the inner ring, which severely restricts the conformational freedom of the peptide. wikipedia.org This rigidity is essential for pre-organizing the molecule for high-affinity binding to its target, RNA polymerase II.
The sulfoxide group itself, formed by the oxidation of the sulfur atom in the tryptathionine bridge, is a key feature. researchgate.net The stereochemistry of this sulfoxide influences the toxin's activity. Furthermore, the indole NH group of the 6'-hydroxy-tryptophan (in the case of α-amanitin, which is structurally very similar) acts as a crucial hydrogen bond donor in the interaction with the polymerase enzyme. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Beta-Amanitin Analogs and Derivatives
Structure-activity relationship (SAR) studies have been instrumental in deciphering which parts of the beta-amanitin molecule are indispensable for its toxicity. By synthesizing and testing various analogs and derivatives, researchers have mapped the functional pharmacophore of the toxin. nih.gov These studies involve modifying specific amino acid side chains, altering the peptide backbone, or changing the oxidation state of the sulfur bridge. nih.govresearchgate.net
The high-affinity binding of amatoxins to RNA polymerase II is highly sensitive to even minor structural changes. SAR studies have demonstrated that the integrity of the beta-turn is non-negotiable for potent inhibition.
Isoleucine at position 6 (Ile6): Replacing this residue with alanine (B10760859) reduces the binding affinity to RNA polymerase II to less than 1%, underscoring its critical role in a strong hydrophobic interaction. nih.govnih.gov
Glycine at position 5 (Gly5): Substitution of this glycine with alanine also leads to a dramatic loss of affinity, suggesting that the absence of a side chain at this position is vital to accommodate the beta-turn structure. nih.govnih.gov
Isoleucine at position 3: The gamma-hydroxyisoleucine side chain at this position is important for optimal binding. An analog lacking the hydroxyl group (amanullin) has an inhibitory effect that is about two orders of magnitude smaller than that of amatoxins with the hydroxyl group. nih.gov Furthermore, the stereochemistry is critical; an analog with the hydroxyl group in the [R]-configuration instead of the natural [S]-configuration showed similarly weak inhibitory effects, proving that the [S]-configuration is required for maximal toxicity. nih.gov
Proline at position 2: The trans-4-hydroxy-proline residue is known to be critical for toxicity, with its hydroxyl group participating in hydrogen bonding. nih.govnih.gov
Table 2: Effect of Amino Acid Substitutions on Amatoxin Activity
| Original Residue | Position | Substitution | Effect on Binding/Activity | Reference |
| Isoleucine (Ile) | 6 | Alanine (Ala) | Affinity reduced to <1% | nih.gov, nih.gov |
| Glycine (Gly) | 5 | Alanine (Ala) | Strong reduction in affinity | nih.gov, nih.gov |
| γ-OH-Isoleucine | 3 | Isoleucine (lacks OH) | ~100-fold decrease in inhibitory effect | nih.gov |
| γ-(S)-OH-Isoleucine | 3 | γ-(R)-OH-Isoleucine | ~100-fold decrease in inhibitory effect | nih.gov |
The potent cytotoxicity of beta-amanitin has made it a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy. heidelberg-pharma.comnih.gov This application requires chemical modification of the toxin to attach a linker molecule, which in turn connects to an antibody. These modifications must be carefully designed to preserve the toxin's ability to inhibit RNA polymerase II once inside a target cell.
Common sites for derivatization include the 6'-hydroxyl group on the tryptophan indole ring or the aspartic acid side chain. heidelberg-pharma.com Studies have shown that conjugates can be created that exhibit enhanced bioactivity—up to 1000-fold—compared to the untargeted toxin, demonstrating that chemical modification, when correctly applied, does not necessarily abolish activity and can dramatically improve target specificity. researchgate.net The development of a modular synthetic platform allows for the construction of various amanitin-based conjugates, enabling the extension to different targeting antibodies and linker technologies. researchgate.net
The inhibitory potency of beta-amanitin is a direct consequence of its rigid, pre-organized bicyclic structure, which allows it to bind with high affinity and specificity to a cleft in RNA polymerase II. ncats.io The key structural features that correlate with high inhibitory potency are:
The Bicyclic Scaffold: The tryptathionine bridge creates a rigid conformation that minimizes the entropic penalty of binding. wikipedia.org
The Beta-Turn: The conformationally stable beta-turn, critically dependent on Gly5 and Ile6, is the most important structural feature for binding. nih.govnih.gov
Specific Hydroxyl Groups: The hydroxyl groups on the proline at position 2 and the dihydroxyisoleucine at position 3 act as essential hydrogen bond donors, significantly contributing to the binding energy. nih.govresearchgate.net
Hydrophobicity: The hydrophobic side chain of Ile6 provides a strong interaction point with the enzyme. nih.gov
Together, these features create a molecule perfectly shaped to interact with the bridge helix region of RNA polymerase II, physically blocking the translocation of the DNA and RNA strands and thereby halting protein synthesis. wikipedia.orgncats.io
Conformational Analysis of Beta-Amanitin Using Advanced Spectroscopic and Computational Methods
The three-dimensional conformation of beta-amanitin, a bicyclic octapeptide from the Amanita phalloides mushroom, is crucial to its potent inhibitory activity against RNA polymerase II. The rigid, cage-like structure of beta-amanitin has been elucidated through a combination of advanced spectroscopic and computational techniques, with X-ray crystallography providing the foundational model.
A seminal single-crystal X-ray diffraction analysis of beta-amanitin revealed its complex, bicyclic structure. nih.gov This study confirmed the proposed chemical sequence and the specific configuration of the amino acid residues. The molecule is characterized by two 18-membered rings and a distinct spatial separation of hydrophilic and hydrophobic residues. nih.gov The analysis determined that all eight peptide bonds are in the trans conformation. The rigidity of the structure is further maintained by four intramolecular hydrogen bonds. nih.gov The crystal structure was resolved in the space group P2(1)2(1)2(1) with unit cell dimensions of a = 14.004 Å, b = 14.943 Å, and c = 30.794 Å. nih.gov
While X-ray crystallography provides a static snapshot of the molecule in a crystalline state, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to understand its conformation in solution. These studies largely confirm that the rigid bicyclic structure observed in the crystal is maintained in aqueous environments.
Molecular Docking and Computational Modeling of Beta-Amanitin's Interaction with Target Macromolecules
The primary molecular target of beta-amanitin is the eukaryotic RNA polymerase II (Pol II), an enzyme central to the transcription of messenger RNA (mRNA). medchemexpress.comcaymanchem.com Molecular docking and computational modeling have been indispensable in elucidating the precise mechanism of inhibition at an atomic level. These studies predominantly utilize the co-crystal structure of the closely related alpha-amanitin (B190558) with yeast Pol II, as their binding mechanism is nearly identical.
Computational models and X-ray crystallography data show that the toxin binds to a funnel-shaped cavity on the enzyme's largest subunit, RPB1, near the enzyme's "bridge helix". nih.gov This bridge helix is a flexible domain that spans the active site cleft of Pol II and is critically involved in the translocation of the DNA-RNA hybrid during transcription. nih.govrcsb.org The binding of the amanitin molecule effectively immobilizes this helix, hindering its movement. nih.gov
The interaction is stabilized by a network of specific hydrogen bonds and hydrophobic interactions. Although the co-crystal structure was determined with alpha-amanitin, the key interactions are conserved for beta-amanitin. The hydroxyl group of the dihydroxy-isoleucine residue (residue 3) of the toxin forms a hydrogen bond with Gln-A768 of the RPB1 subunit. nih.gov A strong hydrogen bond also forms between the hydroxyproline (residue 2) of the toxin and Glu-A822 on the bridge helix. nih.gov The beta-turn feature of the amatoxin structure, involving isoleucine (residue 6), is of outstanding importance for the high-affinity binding to Pol II. nih.govnih.gov
Molecular modeling demonstrates that by locking the bridge helix, beta-amanitin does not directly block nucleotide entry or the formation of phosphodiester bonds. nih.gov Instead, it physically obstructs the translocation step that must follow each nucleotide addition. This inhibition of translocation effectively halts the elongation of the mRNA chain, leading to a shutdown of protein synthesis and subsequent cell death. nih.govresearchgate.net Computational studies have also been used to model how specific mutations in the RPB1 subunit, such as those found in toxin-resistant organisms, can disrupt these key interactions through steric hindrance or the loss of hydrogen bonds, thereby preventing the toxin from binding effectively. nih.gov
Interactive Data Table: Key Residues in the Amanitin-RNA Polymerase II Interaction
| Toxin Residue | Pol II RPB1 Residue | Type of Interaction | Reference |
| Hydroxyproline 2 | Glu-A822 | Hydrogen Bond | nih.gov |
| Dihydroxyisoleucine 3 | Gln-A768 | Hydrogen Bond | nih.gov |
| Tryptophan 4 | (Indole NH) | Hydrogen Bond Donor | nih.gov |
| Isoleucine 6 | (Bridge Helix Pocket) | Hydrophobic Interaction | nih.gov |
Mechanism of Action: Molecular Inhibition of Eukaryotic Rna Polymerase Ii by Beta Amanitin
Identification of RNA Polymerase II (Pol II) as the Primary Molecular Target
The primary molecular target of β-amanitin and other amatoxins is eukaryotic RNA polymerase II (Pol II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA), a fundamental step in protein synthesis. researchgate.netdroracle.ai The inhibition of Pol II leads to a cessation of mRNA production, which in turn halts protein synthesis and ultimately leads to cell death. researchgate.netdroracle.ai The high specificity and potency of this interaction have made α-amanitin, a closely related compound, a valuable tool in molecular biology for differentiating between the various types of RNA polymerases. wikipedia.org RNA polymerase II is highly sensitive to amanitin, while RNA polymerase I is insensitive, and RNA polymerase III exhibits intermediate sensitivity. wikipedia.org This selective inhibition underscores the specific nature of the toxin's interaction with Pol II. oup.com
Detailed Molecular Interactions Between Beta-Amanitin (B190557) and Pol II Subunits
The profound inhibitory effect of β-amanitin on Pol II stems from its precise binding to a specific pocket on the enzyme, which interferes with the enzyme's translocation along the DNA template. wikipedia.orguwec.edu This binding does not directly block nucleotide entry or the formation of phosphodiester bonds but rather impedes the mechanical movement of the polymerase, drastically reducing the rate of transcription from thousands to just a few nucleotides per minute. wikipedia.orguwec.edu
Structural studies have revealed that β-amanitin binds to a pocket formed by the two largest subunits of Pol II, Rpb1 and Rpb2. uwec.eduuwec.edu This binding site is located near the enzyme's active center, in a cleft that accommodates the DNA and RNA molecules during transcription. uwec.edunih.gov The toxin situates itself in a manner that allows it to interact with key structural elements of the polymerase, most notably the bridge helix. uwec.edunih.gov
The bridge helix, a flexible and crucial component of the Pol II active site, plays a central role in the translocation of the enzyme along the DNA template. wikipedia.orgnih.gov Beta-amanitin's binding directly involves and constrains the movement of this helix. wikipedia.orguwec.edunih.gov The majority of the amino acid residues that interact with the toxin are located on the largest subunit, Rpb1, specifically within and adjacent to the bridge helix. researchgate.netuwec.edunih.gov Key interactions include hydrogen bonds between the toxin and residues of the bridge helix, which effectively lock the helix in a conformation that prevents its necessary movement for translocation. uwec.edunih.gov This interaction with the bridge helix is a critical aspect of the inhibitory mechanism. researchgate.netnih.gov Additionally, another mobile element of the polymerase, the trigger loop, which is involved in substrate selection and catalysis, is also directly affected by amanitin binding. nih.gov
The precise molecular interactions between amanitins (B175416) and Pol II have been elucidated through high-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govnih.govnih.gov These studies have provided detailed atomic-level views of the toxin bound within its pocket on the Pol II enzyme. For instance, the cocrystal structure of yeast Pol II with α-amanitin revealed the extensive network of hydrogen bonds and other interactions that stabilize the complex. nih.gov
More recent cryo-EM structures of mammalian Pol II in complex with α-amanitin have further refined this understanding, explaining the significantly higher affinity of the toxin for mammalian enzymes compared to yeast. nih.govnih.govresearchgate.net These studies identified additional contacts between the toxin and metazoan-specific residues, which account for the ~3000-fold higher affinity. nih.govnih.gov
Key Interacting Residues in the Pol II-Amanitin Complex
| Pol II Subunit | Region | Interacting Residue (Yeast Pol II) | Interaction Type |
|---|---|---|---|
| Rpb1 | Bridge Helix | Glu-A822 | Hydrogen Bond nih.gov |
| Rpb1 | Bridge Helix | His-A816 | Indirect Hydrogen Bond nih.gov |
| Rpb1 | Funnel Region | Gln-A768 | Hydrogen Bond nih.gov |
Kinetic and Mechanistic Characterization of Pol II Inhibition by Beta-Amanitin
The interaction between β-amanitin and Pol II is characterized by extremely tight binding, which is reflected in its low dissociation and inhibition constants. This high affinity is the basis for its potent inhibitory activity.
Kinetic studies have quantified the strength of the interaction between amanitins and Pol II. The dissociation constant (Kd), a measure of the affinity of a ligand for its receptor, is in the nanomolar range for the binding of α-amanitin to mammalian Pol II. oup.com For instance, the Kd for the α-amanitin-mammalian Pol II complex is approximately 10⁻⁹ M. oup.com In contrast, the affinity for yeast Pol II is significantly lower, with a Kd in the micromolar range. nih.govnih.govresearchgate.net
Inhibition constants (Ki), which quantify the concentration of an inhibitor required to produce half-maximum inhibition, have also been determined for various amatoxin derivatives. nih.gov These studies have confirmed the critical role of specific side chains on the amanitin molecule for its high-affinity binding and potent inhibition of Pol II. nih.govnih.gov
Comparative Affinity of α-Amanitin for Pol II
| Enzyme Source | Dissociation Constant (Kd) |
|---|---|
| Mammalian Pol II | Nanomolar (nM) range oup.comresearchgate.net |
Effects on Transcriptional Elongation Rate and Processivity
Beta-amanitin's primary mechanism of action is the severe impediment of the elongation phase of transcription by RNA Polymerase II. It does not typically prevent the initiation of transcription or the binding of Pol II to DNA. Instead, it binds to a specific site on the largest subunit of Pol II, RPB1, near the enzyme's active center. This binding pocket is located at the interface of the "bridge helix" and the "funnel" domains of the polymerase.
The binding of beta-amanitin introduces a conformational rigidity to the bridge helix, a critical structural element that is normally flexible and facilitates the translocation of the polymerase along the DNA template. By locking the bridge helix in a particular conformation, beta-amanitin dramatically slows down the movement of Pol II. Research has demonstrated that the rate of transcriptional elongation in the presence of amanitin can be reduced from several thousand nucleotides per minute to just a few. patsnap.com This drastic reduction in speed effectively stalls the transcription process.
While the elongation rate is severely diminished, it is not always brought to an immediate and complete halt. Some studies have shown that Pol II can continue to synthesize RNA for hours in the presence of amanitin, but at a rate that is approximately 1% of the normal rate. researchgate.netnih.gov However, the processivity of the enzyme is significantly compromised. Pol II complexes are much more likely to pause or become arrested at specific DNA sequences when amanitin is present. researchgate.netnih.gov Arrested complexes are those that have paused for extended periods and are unable to resume transcription, and these are essentially incapable of further elongation after amanitin treatment. researchgate.netnih.gov
Impairment of Pre-mRNA Cleavage and Polyadenylation
The processing of precursor messenger RNA (pre-mRNA), including 3'-end cleavage and the subsequent addition of a poly(A) tail (polyadenylation), is a critical step in the maturation of most eukaryotic mRNAs. These processing events are tightly coupled to the process of transcription itself. The C-terminal domain (CTD) of the RPB1 subunit of Pol II acts as a scaffold for the recruitment and assembly of the protein machinery responsible for cleavage and polyadenylation.
Beta-amanitin's impact on pre-mRNA cleavage and polyadenylation is primarily an indirect consequence of its potent inhibition of transcriptional elongation. By halting the progression of the Pol II enzyme, beta-amanitin prevents the synthesis of the full-length pre-mRNA transcript. Consequently, the downstream sequences that signal for cleavage and polyadenylation are never transcribed, and the processing machinery does not have a complete substrate upon which to act.
Consequences for Global Gene Expression and Transcriptional Regulation
The specific targeting of RNA Polymerase II by beta-amanitin has profound and widespread consequences for gene expression and the intricate networks of transcriptional regulation within the cell.
Selective Inhibition of mRNA Synthesis
The most direct and significant consequence of beta-amanitin's inhibition of Pol II is the global shutdown of messenger RNA (mRNA) synthesis. Since Pol II is exclusively responsible for transcribing all protein-coding genes, its inhibition leads to a rapid depletion of cellular mRNA pools. The rate of depletion for any given mRNA is dependent on its intrinsic half-life. Transcripts with short half-lives, such as those encoding regulatory proteins like transcription factors and cell cycle regulators, are the first to disappear. This rapid loss of key regulatory proteins disrupts cellular homeostasis and signaling pathways, contributing significantly to the toxin's cytotoxicity. The resulting cessation of protein synthesis ultimately leads to cell death. wikipedia.orgnih.gov
Impact on Small Nuclear RNA (snRNA) and MicroRNA (miRNA) Transcription by Pol II
In addition to mRNAs, RNA Polymerase II is also responsible for the transcription of the majority of small nuclear RNAs (snRNAs) and all microRNAs (miRNAs). SnRNAs are essential components of the spliceosome, the molecular machinery that removes introns from pre-mRNAs. MiRNAs are small non-coding RNAs that play crucial roles in post-transcriptional gene regulation by binding to target mRNAs and promoting their degradation or translational repression.
The synthesis of both snRNAs and miRNAs is highly sensitive to inhibition by amanitin, confirming their transcription by Pol II. nih.gov Therefore, exposure to beta-amanitin leads to a halt in the production of these vital non-coding RNAs. The depletion of snRNAs would impair the splicing of any remaining pre-mRNAs, further disrupting the production of functional proteins. The loss of new miRNA synthesis would dysregulate the post-transcriptional control of gene expression, adding another layer of disruption to cellular processes.
Comparative Analysis of Beta-Amanitin's Inhibitory Mechanism with Other RNA Polymerase Modulators
The mechanism of beta-amanitin can be better understood when compared with other compounds that modulate the activity of RNA polymerases. These modulators act through a variety of distinct mechanisms, highlighting the complexity of the transcription process as a therapeutic target.
| Compound | Target | Mechanism of Action |
| Beta-Amanitin | RNA Polymerase II (RPB1 subunit) | Binds directly to the polymerase, inducing conformational rigidity in the bridge helix and inhibiting translocation along the DNA template. |
| Actinomycin D | DNA | Intercalates into the minor groove of double-stranded DNA, particularly at GC-rich sequences. This creates a physical impediment to the progression of RNA polymerase, thereby inhibiting transcription elongation by all three eukaryotic RNA polymerases. nih.govpatsnap.compnas.org |
| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) | Protein Kinases (e.g., P-TEFb/CDK9) | A nucleoside analog that inhibits certain protein kinases, most notably the positive transcription elongation factor b (P-TEFb), which is responsible for phosphorylating the C-terminal domain of Pol II. This inhibition prevents the transition from transcription initiation to productive elongation, leading to the premature termination of transcripts. wikipedia.orgapexbt.comresearchgate.net |
| Triptolide | TFIIH (XPB subunit) / RPB1 | Inhibits the DNA-dependent ATPase activity of the XPB subunit of the general transcription factor TFIIH, which is required for promoter opening. mdpi.com It also induces the proteasome-dependent degradation of the RPB1 subunit of Pol II. nih.govplos.org |
Beta-amanitin's mechanism is unique in its direct binding to the Pol II enzyme to allosterically inhibit its translocational movement, without directly interacting with the DNA template or the kinase activities that regulate the polymerase. Actinomycin D, in contrast, is a DNA-binding agent and is less specific for the type of RNA polymerase. DRB and triptolide target other components of the transcriptional machinery, either regulatory kinases or general transcription factors, which then indirectly affect the function of Pol II.
Investigations into Potential Secondary Molecular Targets or Off-Target Interactions
While the primary and most significant molecular target of beta-amanitin is unequivocally RNA Polymerase II, and to a lesser extent RNA Polymerase III, there has been some investigation into potential secondary or off-target effects. The high specificity and affinity for Pol II mean that major off-target interactions are limited.
One study systematically evaluated the potential for beta-amanitin to interact with other cellular components. The findings suggested that beta-amanitin has a weak or negligible inhibitory effect on major cytochrome P450 enzymes and 5′-diphospho-glucuronosyltransferase activities in human liver microsomes. nih.gov This indicates a low potential for beta-amanitin to directly interfere with the metabolism of other drugs or xenobiotics through these major pathways.
The same study also noted that beta-amanitin can suppress the function of certain drug transporters in mammalian cells that are engineered to overexpress them. nih.gov This suggests that at high concentrations, beta-amanitin might have some interaction with membrane transport proteins.
Cellular and Subcellular Effects of Beta Amanitin
Disruption of Nuclear Transcription and Alterations in Gene Expression Profiles
The initial and most critical cellular insult caused by beta-amanitin (B190557) is the direct inhibition of nuclear transcription. By binding to RNA polymerase II, beta-amanitin effectively stalls the elongation phase of transcription, preventing the synthesis of mRNA. nih.gov This leads to a global shutdown of gene expression, as the production of new proteins is halted.
Global Transcriptome Changes in Cultured Cell Lines and Ex Vivo Tissue Models
The inhibition of RNA polymerase II by beta-amanitin inevitably leads to significant global changes in the transcriptome of affected cells. While specific RNA-sequencing analyses for beta-amanitin are not extensively detailed in the available research, the mechanism of action implies a widespread downregulation of mRNA transcripts. nih.gov This transcriptional arrest prevents the synthesis of proteins essential for cellular function and survival, leading to a state of cellular shutdown. The extent of these changes is time and concentration-dependent, with higher concentrations of the toxin leading to a more rapid and complete cessation of transcription.
Cell-Specific Responses to Beta-Amanitin Exposure and Differential Gene Regulation
The cytotoxic effects of beta-amanitin are not uniform across all cell types. This cell-specific sensitivity is largely attributed to the differential expression of the organic anion transporting polypeptide 1B3 (OATP1B3). oup.com OATP1B3 is a transporter protein that facilitates the uptake of amanitins (B175416) into cells. oup.com Cell lines with high expression of OATP1B3, such as certain liver-derived (HepG2), stomach-derived (BGC-823), and kidney-derived (HEK-293) cells, are particularly susceptible to beta-amanitin's toxicity. nih.gov In contrast, cells with low or no expression of this transporter are more resistant. This differential uptake results in varying intracellular concentrations of the toxin, leading to cell-specific alterations in gene expression and subsequent cytotoxicity. For instance, knockdown of OATP1B3 in HepG2 cells has been shown to prevent α-amanitin-induced cytotoxicity. nih.gov
| Cell Line | Tissue of Origin | OATP1B3 Expression | Sensitivity to Amanitin |
| HepG2 | Liver | High | High |
| BGC-823 | Stomach | High | High |
| HEK-293 | Kidney | High | High |
| Other Cell Lines | Various | Low/Negative | Low |
Induction of Cellular Stress Responses and Signaling Pathways
The abrupt halt in transcription and protein synthesis triggered by beta-amanitin induces a variety of cellular stress responses and activates complex signaling pathways that ultimately determine the cell's fate.
Activation of the Unfolded Protein Response (UPR) and ER Stress
While direct evidence specifically linking beta-amanitin to the activation of the Unfolded Protein Response (UPR) is not prominently featured in the reviewed literature, the widespread disruption of protein synthesis caused by the toxin creates a cellular environment ripe for ER stress. The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER). wikipedia.org The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6. nih.gov Given that beta-amanitin's inhibition of transcription leads to a depletion of essential proteins, including chaperones and folding enzymes, it is plausible that this could lead to an imbalance in protein homeostasis and subsequent ER stress. However, further research is needed to specifically elucidate the role of the UPR in beta-amanitin-induced cytotoxicity.
Perturbation of DNA Damage Response Pathways and Cell Cycle Checkpoints
The inhibition of transcription by beta-amanitin can be perceived by the cell as a form of DNA damage, leading to the activation of DNA damage response (DDR) pathways. A key player in this response is the tumor suppressor protein p53. researchgate.net In response to cellular stress, including that induced by transcriptional arrest, p53 can be activated through post-translational modifications such as phosphorylation. nih.govdoi.org The activation of p53 can trigger cell cycle arrest, providing the cell with time to repair the damage, or if the damage is too severe, initiate apoptosis. mdpi.com
The primary DDR pathways involve the kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively. nih.govmdpi.com These pathways play crucial roles in orchestrating the cell's response to DNA damage and ensuring genomic integrity.
Furthermore, studies have shown that the inhibition of RNA polymerase II by amanitin can lead to cell cycle arrest, specifically in the G1 phase. nih.gov This suggests that progression through the G1 phase is dependent on active transcription.
Modulation of Apoptotic and Necrotic Signaling Cascades
Ultimately, if the cellular damage induced by beta-amanitin is irreparable, the cell will undergo programmed cell death, primarily through apoptosis or necrosis.
Apoptosis: Beta-amanitin is a potent inducer of apoptosis. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. researchgate.net The intrinsic pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.
Beta-amanitin exposure has been shown to modulate the expression of proteins from the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. nih.govresearchgate.net Pro-apoptotic members like Bax and Bak can be upregulated, while anti-apoptotic members like Bcl-2 can be downregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. nih.govfrontiersin.org
Mechanisms of Cell Death Induction by Beta-Amanitin
Beta-amanitin and other amatoxins trigger cell death through a complex interplay of programmed and non-programmed pathways. The primary insult is the potent inhibition of RNA polymerase II, which halts the transcription of messenger RNA (mRNA) and disrupts essential protein synthesis, ultimately leading to cellular demise. wikipedia.orgnih.gov Depending on the dose and cell type, this can manifest as apoptosis, necrosis, or a combination thereof, with emerging evidence also pointing to the involvement of autophagy. nih.gov
Beta-amanitin is a potent inducer of apoptosis, a form of programmed cell death characterized by distinct morphological and biochemical features. The inhibition of RNA polymerase II by amatoxins is a key trigger for this process. nih.gov Studies involving the closely related α-amanitin have shown that this transcriptional arrest can lead to the activation of the tumor suppressor protein p53. nih.govmdpi.com The induction of p53 has been correlated with the concentration of amanitin required to inhibit mRNA synthesis. mdpi.com
The apoptotic cascade initiated by amatoxins is often dependent on caspases, a family of proteases that execute the cell death program. nih.gov Research has demonstrated that exposure to amanitins leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govnih.gov For instance, in hematopoietic cell lines, α-amanitin exposure resulted in a 2.8-fold increase in caspase-3/7 activity and a 2.3-fold increase in cleaved caspase-3. nih.gov The process often involves the intrinsic or mitochondrial pathway of apoptosis. nih.gov This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial membrane permeabilization, cytochrome C release, and subsequent caspase activation. nih.govnih.govnih.gov The critical role of caspases is highlighted by findings that pan-caspase inhibitors, such as Z-VAD(OH)-FMK, can significantly reduce amanitin-induced toxicity. nih.gov
In addition to apoptosis, beta-amanitin can induce necrosis, a form of cell death resulting from acute cellular injury. nih.govnih.gov Unlike the organized process of apoptosis, necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response. nih.gov Histopathological data from cases of amanitin poisoning frequently report centrilobular necrosis in the liver as a key feature. nih.gov
The development of necrosis appears to be dose-dependent. nih.gov Studies in animal models have shown that necrotic mechanisms can be prominent in the early stages following exposure to A. phalloides extract, with apoptotic mechanisms becoming more effective later. researchgate.net This is supported by findings that show an early increase in the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a known mediator of necrotic cell death. researchgate.net In some cases of fatal poisoning, the appearance of steatosis (fatty change) has been described as preceding the onset of necrosis. nih.gov The ultimate result of this widespread cell death is the disintegration of liver cells, which can lead to catastrophic liver failure. wikipedia.orgscbt.com
Autophagy is a cellular process for the degradation and recycling of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. nih.govnih.gov Emerging research indicates that this pathway is modulated during amanitin intoxication and contributes to the ultimate fate of the cell. Studies on α-amanitin have revealed that it can induce autophagy in liver cells, characterized by the formation of autophagic vesicles and the upregulation of key autophagy-related proteins like LC3-II. nih.gov
The role of autophagy in amanitin-induced cell death is complex. Evidence suggests that autophagy may act to promote apoptosis. nih.govresearchgate.net For example, using an autophagy activator (rapamycin) was shown to significantly increase the apoptosis rate and the expression of pro-apoptotic proteins in α-amanitin-treated cells. nih.gov Conversely, inhibiting autophagy with 3-methyladenine (B1666300) (3-MA) appeared to alleviate the cellular damage and reduce the degree of both autophagy and apoptosis. nih.govresearchgate.net This suggests that autophagy may be a pro-death signal in the context of amanitin poisoning, exacerbating the cellular damage initiated by the toxin. nih.gov
Table 1: Mechanisms of Cell Death Induced by Beta-Amanitin
| Mechanism | Key Features | Involved Molecules |
| Apoptosis | Programmed cell death, caspase activation, mitochondrial pathway involvement. nih.govnih.gov | p53, Bax, Bcl-2, Cytochrome C, Caspase-9, Caspase-3, Caspase-7. nih.govmdpi.comnih.gov |
| Necrosis | Cell swelling, membrane rupture, release of cellular contents, inflammation. nih.gov | Tumor Necrosis Factor-alpha (TNF-α). researchgate.net |
| Autophagy | Formation of autophagic vesicles, degradation of cellular components. nih.gov | LC3-II, p62. nih.gov |
Subcellular Localization, Intracellular Trafficking, and Nuclear Uptake Mechanisms of Beta-Amanitin
The journey of beta-amanitin from outside the cell to its nuclear target is a multi-step process mediated by specific transport systems. Its ability to efficiently enter cells, particularly hepatocytes, and accumulate in the nucleus is fundamental to its toxicity.
As a cyclic peptide, beta-amanitin cannot freely diffuse across the lipid bilayer of the cell membrane. nih.gov Its entry into cells, especially liver and kidney cells, is facilitated by specific transporters. nih.govmdpi.com Key among these are members of the organic anion-transporting polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the sinusoidal membrane of human hepatocytes. mdpi.comoup.com Studies have shown that the uptake of both α- and β-amanitin into cells expressing these transporters is significantly increased compared to control cells. nih.gov Beta-amanitin has been identified as a potent inhibitor of OATP1B3-mediated transport. oup.com
In addition to hepatic transporters, renal transporters play a role in beta-amanitin uptake. The organic anion transporter 3 (OAT3) has been shown to facilitate the transport of beta-amanitin into kidney cells. nih.govmdpi.com Research indicates that beta-amanitin can penetrate cell membranes more readily than α-amanitin. mdpi.comresearchgate.net
Once inside the cytoplasm, beta-amanitin must traverse the nuclear envelope to reach its target, RNA polymerase II. wikipedia.orgmolbiolcell.org While the precise mechanism of its nuclear import is not fully detailed in the available research, its ability to inhibit nuclear polymerases confirms its successful entry into the nucleus. molbiolcell.orgwikipedia.org
Following administration, beta-amanitin is rapidly cleared from the plasma but distributes to and is eliminated more slowly from target tissues. nih.gov The highest accumulation occurs in the liver and kidneys, which correlates with the primary organs affected by amatoxin poisoning. mdpi.com This accumulation is a direct result of the active transport into these cells by OATP and OAT transporters. mdpi.com Tissue-to-plasma concentration ratios in mice have shown significant accumulation in the kidneys and liver. nih.gov
Within the cell, the primary site of action and therefore accumulation for beta-amanitin is the nucleus, where it binds to RNA polymerase II. nih.gov The long-delayed hepatotoxic response observed in poisonings is attributed to the injury amatoxins cause to the nucleolus and later the nucleus of liver cells. nih.govscbt.com The tight binding to its target enzyme likely contributes to its retention within the nuclear compartment, leading to a sustained inhibition of transcription and the eventual death of the cell.
Table 2: Transport and Cellular Localization of Beta-Amanitin
| Process | Mediators / Mechanisms | Primary Cellular/Subcellular Location |
| Cellular Uptake (Liver) | Organic Anion-Transporting Polypeptides (OATP1B1, OATP1B3). mdpi.comoup.com | Hepatocytes. nih.gov |
| Cellular Uptake (Kidney) | Organic Anion Transporter 3 (OAT3). nih.govmdpi.com | Kidney tubule cells. mdpi.com |
| Intracellular Accumulation | Active transport leads to higher concentrations in specific organs. mdpi.com | Liver and Kidneys. nih.govmdpi.com |
| Subcellular Localization | Translocation across the nuclear envelope to access the target enzyme. | Nucleus, Nucleolus. nih.govscbt.com |
Indirect Effects on Protein Synthesis and Post-Translational Modifications Due to Transcriptional Shutdown
Beta-amanitin's primary mode of action is the potent and specific inhibition of RNA polymerase II (RNAP II), the enzyme responsible for transcribing messenger RNA (mRNA) from DNA templates in eukaryotic cells. nih.gov This direct inhibition of transcription sets off a cascade of downstream cellular events, most notably the shutdown of protein synthesis. By preventing the creation of new mRNA transcripts, beta-amanitin effectively cuts off the supply of templates required for translation by ribosomes. nih.govmdpi.com
The cessation of transcription leads to a progressive depletion of the cellular pool of mRNAs. The rate of this depletion is dependent on the intrinsic stability and half-life of each specific mRNA molecule. Transcripts with short half-lives, such as those encoding regulatory proteins like transcription factors and cyclins, are the first to disappear, followed by more stable mRNAs. Consequently, the synthesis of all proteins is halted, a process that becomes significant within hours of exposure to the toxin. oup.com
Research on the MCF-7 human breast cancer cell line has provided specific insights into the timeline of this effect. In one study, the most significant inhibition of protein synthesis by beta-amanitin was observed after 24 hours of exposure. rmit.edu.vn This demonstrates a delayed but profound impact on the cell's ability to produce new proteins, directly contributing to the toxin's cytotoxicity. rmit.edu.vnresearchgate.net The liver is particularly susceptible because of its high rate of protein synthesis. nih.govmdpi.com The transcriptional arrest induced by amanitins can also trigger stress signals leading to the induction of the p53 protein, which can initiate apoptosis. mdpi.com Furthermore, the inhibition of RNAP II by amanitin is followed by the ubiquitination and subsequent degradation of the enzyme's largest subunit, RPB1, ensuring a prolonged and irreversible shutdown of transcription. nih.govoup.com
The halt in the synthesis of new proteins also has profound indirect effects on post-translational modifications (PTMs). PTMs, such as phosphorylation, ubiquitination, and SUMOylation, are critical for regulating protein function, stability, and localization. These modifications are carried out by a host of enzymes, many of which are proteins with relatively short half-lives. As the synthesis of these enzymes ceases due to mRNA depletion, the cell's ability to maintain its dynamic PTM landscape is compromised. This can lead to widespread dysregulation of cellular signaling pathways and homeostatic processes, further contributing to cellular dysfunction and death.
| Cell Line | Toxin | Exposure Time (hours) | Key Finding |
| MCF-7 | Beta-Amanitin | 24 | Highest inhibition of protein synthesis observed. rmit.edu.vn |
| MCF-7 | Beta-Amanitin | 36 | LD50 determined to be 10 µg/mL. nih.gov |
| Murine Fibroblasts | Alpha-Amanitin (B190558) | Several hours | Transcriptional inhibition kinetics closely followed the degradation of the RPB1 subunit of RNA Polymerase II. oup.com |
Investigation of Resistance Mechanisms to Beta-Amanitin in Cellular Models
While beta-amanitin is broadly toxic to eukaryotic cells, investigations in various cellular and organismal models have revealed several potential mechanisms of resistance. These mechanisms generally fall into categories of reduced toxin uptake, cellular detoxification or sequestration, and modification of the molecular target.
One primary mechanism of resistance involves limiting the intracellular accumulation of the toxin. Beta-amanitin, like other amatoxins, relies on specific transporters to enter cells. The organic anion-transporting polypeptides OATP1B1 and OATP1B3 have been identified as key transporters for amatoxins in human liver cells. mdpi.com Consequently, cells with low expression of these transporters may exhibit natural resistance. Furthermore, the inhibition of these transporters has been explored as a therapeutic strategy. For instance, drugs like silibinin and benzylpenicillin are thought to exert a protective effect in part by inhibiting OATP1B3-mediated uptake of amatoxins. mdpi.com However, studies on hematopoietic cell lines have shown that OATP1B3 inhibitors did not reverse amanitin-induced toxicity, suggesting that uptake mechanisms and the efficacy of inhibitors can be cell-type specific. nih.gov
Another avenue of resistance is the active detoxification and clearance of the toxin from the cell or organism. Research on the fruit fly Drosophila melanogaster, which has stocks resistant to α-amanitin, has provided a detailed model for such mechanisms. These studies suggest a multi-faceted defense strategy that could be relevant to other cellular models. The proposed mechanisms include:
Detoxification: Phase I and Phase II detoxification enzymes, such as those from the Cytochrome P450 family, may modify beta-amanitin to facilitate its excretion. mtu.edunih.gov
Sequestration: The toxin can be sequestered within intracellular lipid particles, preventing it from reaching its nuclear target, RNA Polymerase II. mtu.edunih.gov
Proteolytic Cleavage: Peptidases may be able to cleave and inactivate the cyclic peptide structure of beta-amanitin. mtu.edu
Reduced Permeability: Alterations in cuticular proteins can block the toxin from entering cells in the first place. mtu.edunih.gov
It is speculated that this resistance in Drosophila may have evolved as a cross-resistance to pesticides, highlighting how exposure to other xenobiotics can induce broad-spectrum defense mechanisms. mtu.edunih.gov
Finally, mutations in the gene encoding the target protein, the largest subunit of RNA Polymerase II (RPB1), can confer a high degree of resistance. Specific amino acid substitutions in RPB1 can prevent beta-amanitin from binding to the enzyme, thereby rendering the toxin ineffective while preserving the polymerase's transcriptional activity. This form of target-site resistance is a well-established mechanism in various amanitin-resistant cell lines developed for laboratory research.
| Resistance Mechanism | Description | Investigated Model |
| Reduced Toxin Uptake | Low expression or inhibition of cellular transporters like OATP1B1 and OATP1B3, limiting entry of beta-amanitin into the cell. | Human liver cells, Hematopoietic cell lines nih.govmdpi.com |
| Detoxification | Enzymatic modification of the toxin by Phase I (e.g., Cytochrome P450) and Phase II enzymes to facilitate excretion. | Drosophila melanogaster mtu.edunih.gov |
| Sequestration | Isolation of beta-amanitin within intracellular compartments, such as lipid particles, to prevent interaction with its target. | Drosophila melanogaster mtu.edunih.gov |
| Proteolytic Cleavage | Enzymatic degradation of the toxin by peptidases. | Drosophila melanogaster mtu.edu |
| Target Site Mutation | Genetic mutations in the RPB1 gene leading to an altered RNA Polymerase II enzyme that no longer binds to beta-amanitin. | Various laboratory cell lines |
Bioanalytical Methodologies for Beta Amanitin Research
Advanced Extraction and Purification Techniques for Beta-Amanitin (B190557) from Complex Biological Matrices
The initial and most critical step in the analysis of beta-amanitin is its effective extraction and purification from the sample matrix. This process aims to isolate the toxin from interfering substances that could compromise the accuracy of subsequent analyses. The chosen method is highly dependent on the sample's nature, ranging from the mushroom itself to intricate biological fluids and tissues.
Methodologies for Fungal Extracts and Environmental Samples
Extracting beta-amanitin from Amanita phalloides and environmental samples like soil or water requires techniques that can handle a wide array of interfering compounds. mdpi.com A common initial step involves extraction with a polar solvent mixture, such as methanol (B129727) and water, often with the addition of an acid like hydrochloric or formic acid. nih.gov This is typically followed by a defatting step with a non-polar solvent like chloroform (B151607) to remove lipids. nih.gov
Solid-phase extraction (SPE) is a widely used technique for purification. biorxiv.org Cartridges such as Oasis HLB and C18 are employed to retain the amatoxins while allowing interfering compounds to be washed away. biorxiv.orgnih.gov The toxins are then eluted with a stronger solvent. nih.gov These methods have been shown to provide high recovery rates, often between 80% and 100%. nih.gov For enhanced specificity, immunoaffinity chromatography, which uses antibodies specific to amanitins (B175416), can be utilized to achieve a highly purified extract. A simplified and rapid extraction method using just water has also been demonstrated to be effective for mushroom samples, significantly reducing preparation time. nih.gov
| Sample Type | Extraction Solvent/Method | Purification Method | Key Findings & Considerations |
| Amanita phalloides | Methanol/water/acid mixture nih.gov | Solid-Phase Extraction (SPE) with Oasis HLB or C18 cartridges biorxiv.orgnih.gov | High concentrations of co-extractives necessitate thorough purification. researchgate.net |
| Environmental Samples | Varies depending on matrix | Solid-Phase Extraction (SPE) | Lower concentrations may require a pre-concentration step. |
| Mushroom Tissue (Rapid) | Water nih.gov | Direct analysis or further SPE | A 1-minute extraction with water has proven successful for subsequent immunoassay. nih.gov |
Protocols for In Vitro Cell Culture Media, Lysates, and Tissue Homogenates
Analyzing beta-amanitin in biological samples is essential for understanding its toxicological effects. In vitro studies using cell cultures are common, and extracting the toxin from cell culture media, lysates, and tissue homogenates requires specific protocols. mdpi.com For instance, in studies with HL60 hematopoietic cells, the cells are exposed to beta-amanitin for a set period, after which cell viability and other parameters are measured. mdpi.com
Extraction from these matrices often involves protein precipitation using organic solvents like methanol or acetonitrile (B52724). researchgate.net The resulting supernatant, containing the toxin, can then be further purified using solid-phase extraction to remove residual cellular debris and other interfering substances before analysis. researchgate.net These steps are crucial to ensure that the analytical instruments can accurately detect and quantify the low concentrations of beta-amanitin typically found in such samples. mdpi.com
High-Resolution Chromatographic Separation and Quantification Techniques
Following extraction, various chromatographic techniques are used to separate and quantify beta-amanitin with high resolution.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
HPLC with UV or DAD is a well-established method for analyzing beta-amanitin. mdpi.com The separation is typically performed on a C18 reversed-phase column. researchgate.net The mobile phase often consists of a buffer, such as ammonium (B1175870) acetate, mixed with an organic solvent like acetonitrile or methanol. researchgate.netnih.gov Beta-amanitin and other amatoxins are typically detected by their UV absorbance at around 303-305 nm. mdpi.comresearchgate.net A Diode Array Detector (DAD) offers the advantage of providing spectral information, which aids in the confirmation of the toxin's identity. mdpi.com The linearity for quantification of β-amanitin using HPLC-UV has been demonstrated in ranges such as 0.5–20.0 µg·mL−1. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity
For the highest sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique is capable of detecting beta-amanitin at very low concentrations, often in the picogram per milliliter (pg/mL) range. researchgate.net Following chromatographic separation, the molecules are ionized, and the mass spectrometer selectively detects the specific mass-to-charge ratio of beta-amanitin and its fragments. nih.gov This high specificity minimizes the chances of false positives from matrix interferences. nih.gov LC-MS/MS methods have been successfully applied to determine beta-amanitin levels in various biological samples, including human plasma and urine. researchgate.netnih.gov
| Technique | Principle | Sensitivity | Specificity |
| HPLC-UV/DAD | UV Absorbance | µg/mL to ng/mL range nih.gov | Moderate |
| LC-MS/MS | Mass-to-charge ratio | pg/mL range researchgate.net | High |
Capillary Electrophoresis (CE) for Separation and Identification
Capillary Electrophoresis (CE) offers an alternative method for the separation of beta-amanitin. nih.gov This technique separates compounds based on their charge and size as they move through a capillary under the influence of an electric field. nih.gov CE methods have been developed and validated for the determination of alpha- and beta-amanitin in urine, demonstrating good selectivity and linearity in the 5-100 ng/mL range. nih.gov The analysis can be completed in under 7 minutes, making it a relatively rapid technique. nih.gov While not as commonplace as HPLC, CE provides a valuable and efficient analytical tool for beta-amanitin research. nih.gov
Immunoassay-Based Detection Methods for Beta-Amanitin
Immunoassays are widely used for the detection of β-amanitin due to their high sensitivity and specificity. These methods rely on the principle of antigen-antibody recognition, where antibodies specific to β-amanitin are used to detect its presence in a sample.
Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and commonly used technique for quantifying β-amanitin. The development of a β-amanitin ELISA involves several key steps, starting with the generation of antibodies that can specifically recognize the toxin. Since β-amanitin is a small molecule (a hapten), it must first be conjugated to a larger carrier protein to elicit an immune response in animals for antibody production. nih.gov
Various conjugation strategies have been explored to create effective immunogens. One successful approach involves periodate (B1199274) oxidation followed by reductive amination to link α-amanitin to a carrier protein, which has led to the generation of sensitive immunoassays capable of detecting α-, β-, and γ-amanitin. nih.gov Another study reported the use of a novel heterologous hapten derivative made of β-amanitin and a cyanuric chloride derivative to overcome issues of "bridge binding," resulting in a highly sensitive competitive ELISA. nih.gov
Once antibodies are produced, a competitive ELISA format is typically established. In this format, β-amanitin in the sample competes with a labeled β-amanitin conjugate for binding to a limited number of anti-amanitin antibody sites. The signal generated is inversely proportional to the concentration of β-amanitin in the sample.
The validation of an ELISA is crucial to ensure the reliability of the results and involves assessing several parameters. automata.tech A study describing the establishment of an indirect competitive ELISA (ic-ELISA) for amanitin in mushrooms reported the following validation results. fao.org
| Validation Parameter | Result |
| Limit of Detection (LOD) | 0.88 µg/kg fao.org |
| IC50 | 1.91 µg/L fao.org |
| Recovery Rate | 85.66% - 113.05% fao.org |
| Intra-assay Coefficient of Variation | 5.35% - 9.54% fao.org |
| Inter-assay Coefficient of Variation | < 15% fao.org |
Another highly sensitive competitive ELISA for β-amanitin in biological fluids reported a detection limit of approximately 80 pg/mL and a dynamic range of 80-2,000 pg/mL. nih.gov This assay showed 22% cross-reactivity with α-amanitin and no cross-reactivity with cyclic peptides from algal sources. nih.gov Commercial ELISA kits are also available for the quantitative determination of amanitin in samples like human serum, plasma, and tissue homogenates. mybiosource.commybiosource.com
Lateral Flow Immunoassays and Immunochromatographic Strip Tests for Rapid Screening
Lateral flow immunoassays (LFIAs), also known as immunochromatographic strip tests, are simple, rapid, and portable devices for the qualitative or semi-quantitative detection of β-amanitin. amatoxtest.com These tests are particularly useful for on-site screening and point-of-care applications. amatoxtest.comusda.gov
The basic principle of an LFIA for β-amanitin involves a competitive format on a nitrocellulose membrane. plos.orgnih.gov When a sample containing β-amanitin is applied to the sample pad, it migrates along the strip and mobilizes labeled antibodies specific to amanitin. youtube.com The sample then reaches a test line where a β-amanitin-protein conjugate is immobilized. If β-amanitin is present in the sample, it will bind to the labeled antibodies, preventing them from binding to the test line. Therefore, a visible test line indicates a negative result, while the absence of a test line indicates a positive result. amatoxtest.com A control line is also included to ensure the test has run correctly. plos.org
The development of a robust LFIA requires careful optimization of several components, including the choice of membrane, the concentration of antibodies, and the properties of the labeled conjugate. nih.gov A successfully developed LFIA for amatoxins demonstrated the ability to detect as little as 10 ng/mL of α-amanitin and γ-amanitin, and 100 ng/mL of β-amanitin in urine samples. nih.gov Another commercially available test, the AMATOXtest, can detect as little as 10 nanograms of alpha-amanitin (B190558) per milliliter in mushroom extracts or urine. amatoxtest.com These tests can provide results within minutes, making them valuable tools for rapid screening in suspected mushroom poisoning cases. amatoxtest.com
| LFIA Parameter | Result |
| Detection Limit (α-amanitin) | 10 ng/mL nih.gov |
| Detection Limit (β-amanitin) | 100 ng/mL nih.gov |
| Detection Limit (γ-amanitin) | 10 ng/mL nih.gov |
| Test Time | ~10 minutes amatoxtest.com |
Functional Bioassays for Beta-Amanitin Activity Determination in Research Settings
Functional bioassays are essential for determining the biological activity of β-amanitin, which primarily involves the inhibition of RNA polymerase II. These assays provide a measure of the toxin's potency and are crucial in research settings for understanding its mechanism of action.
Cell-Based Reporter Gene Assays for RNA Polymerase II Inhibition
Cell-based reporter gene assays offer a sensitive and quantitative method to measure the inhibitory effect of β-amanitin on RNA polymerase II (Pol II) activity within a cellular context. mdpi.com These assays typically utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a Pol II-dependent promoter. mdpi.comnih.gov When cells are treated with β-amanitin, the transcription of the reporter gene is inhibited, leading to a decrease in the reporter protein expression, which can be easily measured.
One study developed a GFP expression-based assay in HEK293 cells that could detect α-amanitin activity at a concentration of 100 ng/mL. mdpi.com Another approach involved using a quantitative PCR (qPCR) method to measure the inhibition of viral replication, which also relies on host cell Pol II activity. This RT-qPCR assay also had a detection sensitivity of 100 ng/mL for α-amanitin. mdpi.comnih.gov These assays are valuable for assessing the biological activity of amanitins and can be used to study factors that may affect their toxicity. mdpi.com
In Vitro Transcription Inhibition Assays Using Purified Pol II
In vitro transcription assays using purified RNA polymerase II provide a direct method to study the inhibitory effects of β-amanitin on the transcription process. nih.govnih.gov These cell-free systems allow for a detailed mechanistic investigation of how β-amanitin interacts with Pol II and affects the different stages of transcription, such as initiation, elongation, and termination.
Research has shown that α-amanitin binds to the largest subunit of Pol II, RPB1, and inhibits transcription by interfering with the translocation of the polymerase along the DNA template. nih.govresearchgate.net In vitro studies have demonstrated that α-amanitin significantly reduces the rate of transcription by Pol II ternary complexes. researchgate.net The toxin can also stimulate the ubiquitination of Pol II, a process that targets the enzyme for degradation. nih.gov Furthermore, the inhibitory effect of α-amanitin can be influenced by the specific DNA sequence being transcribed. researchgate.net These assays are instrumental in elucidating the molecular details of β-amanitin's toxicity and its interaction with its primary cellular target. nih.govnih.gov
Advanced Spectroscopic Techniques for Structural Characterization and Conformation Studies in Solution
The three-dimensional structure and conformational dynamics of β-amanitin are critical for its biological activity. Advanced spectroscopic techniques are employed to elucidate these features in detail.
A landmark achievement in understanding the structure of β-amanitin was its characterization by single-crystal X-ray diffraction analysis. nih.gov This study confirmed its bicyclic octapeptide structure, revealing distinct regions of hydrophilic and hydrophobic residues. nih.gov The analysis showed that all eight peptide groups are in the trans conformation and that the structure is stabilized by four intramolecular hydrogen bonds. nih.gov The crystal structure of β-amanitin co-crystallized with water and ethanol (B145695) molecules, highlighting its extensive hydrogen-bonding network. nih.gov This detailed structural information provided a foundation for understanding its interaction with RNA polymerase II.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of peptides like beta-amanitin in solution. By analyzing various NMR parameters, researchers can gain insights into the molecule's flexibility, the orientation of its amino acid residues, and the presence of intramolecular hydrogen bonds that stabilize its structure.
Two-dimensional NMR experiments, such as rotating-frame nuclear Overhauser enhancement (ROESY), are used to determine interproton distances. nih.gov These distances, along with coupling constants derived from the spectra, serve as restraints in molecular dynamics (MD) simulations to generate a family of solution structures consistent with the experimental data. nih.govnih.gov For cyclic peptides like beta-amanitin, which may exist in multiple conformational states in solution, unrestrained MD simulations can also be used to create a conformational ensemble that helps interpret the averaged NMR data. nih.gov
Table 1: Representative NMR Methodologies for Peptide Conformational Analysis
| NMR Technique | Information Obtained | Relevance to Beta-Amanitin Structure |
| 2D ROESY/NOESY | Interproton distances (short-range) | Defines the spatial proximity of amino acid residues, crucial for calculating the 3D fold. nih.gov |
| J-coupling Constants | Dihedral angles (φ) | Constrains the backbone and side-chain torsion angles, defining the peptide's conformation. nih.gov |
| Chemical Shift Index (CSI) | Secondary structure elements | Differences in Cα and Cβ chemical shifts can indicate the presence of helical or extended strand structures. mdpi.com |
| Amide Proton Temperature Coefficients | Hydrogen bond participation | Identifies stable intramolecular hydrogen bonds that maintain the bicyclic structure. nih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is an essential tool for analyzing the secondary structure of chiral molecules like beta-amanitin. wikipedia.org This technique measures the differential absorption of left and right circularly polarized light, which is particularly sensitive to the regular, repeating structures within peptides and proteins, such as α-helices, β-sheets, and β-turns. libretexts.org
The CD spectrum of a peptide is a unique fingerprint of its conformation. libretexts.org For the amatoxin family, the key structural feature is a β-turn, which is critical for its binding to RNA polymerase II. researchgate.net Different types of β-turns (e.g., Type I, Type II) have distinct CD spectral signatures. nih.gov For example, proteins rich in β-sheets typically show a negative band around 218 nm and a positive band near 195 nm. libretexts.org In contrast, disordered structures show a strong negative band near 200 nm. youtube.com The presence of specific turn structures in amatoxins imparts a characteristic CD spectrum that can be used to confirm the correct folding of both natural and synthetically derived toxins. researchgate.netnih.gov
Table 2: Characteristic CD Spectral Features for Protein Secondary Structures
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet (Type I) | ~195 | ~218 |
| β-Turn (Type II) | Weak positive band ~220-230 | Strong negative band ~205 |
| Random Coil/Unordered | ~212 (weak) | ~195 |
| Data adapted from various sources for general reference. libretexts.orgyoutube.com |
X-ray Crystallography and Cryo-EM for Ligand-Target Complex Structures
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the definitive methods for obtaining high-resolution three-dimensional structures of molecules and their complexes. These techniques have been instrumental in understanding how amatoxins, including the structurally similar α-amanitin, interact with their molecular target, RNA polymerase II (Pol II).
A single-crystal X-ray diffraction analysis of beta-amanitin itself was performed in 1978. nih.gov The study confirmed its bicyclic octapeptide structure, where all eight peptide bonds are in the trans conformation. The molecule was shown to have distinct hydrophilic and hydrophobic regions and is stabilized by four intramolecular hydrogen bonds. nih.gov
More recently, crystallographic and cryo-EM studies have focused on the complex of α-amanitin with Pol II. nih.govnih.gov These studies reveal that the toxin binds to a pocket formed by the enzyme's two largest subunits, Rpb1 and Rpb2, specifically interacting with the "bridge helix" and the "funnel" region. nih.govresearchgate.net The binding of amanitin does not block nucleotide entry but physically obstructs the translocation of the DNA and RNA, which is necessary for the next round of nucleotide addition, thus halting transcription. nih.gov
Cryo-EM structures of mammalian Pol II in complex with α-amanitin have provided further insights, explaining the significantly higher affinity of the toxin for mammalian enzymes compared to yeast Pol II (~3000 times higher). nih.govnih.gov This enhanced affinity is due to additional contacts between the toxin and metazoan-specific residues in the binding pocket. nih.govresearchgate.net These high-resolution structures provide a precise map of the interactions, including key hydrogen bonds, that are fundamental to the toxin's inhibitory mechanism. nih.govnih.gov
Table 3: Structural Data for Amanitin and its Complex with RNA Polymerase II
| Structure | Method | Resolution (Å) | Key Findings | PDB ID |
| Beta-Amanitin Crystal Structure | X-ray Crystallography | N/A | Confirmed bicyclic structure, trans peptide bonds, 4 intramolecular H-bonds. nih.gov | 1B8N |
| Yeast RNA Pol II-α-Amanitin Complex | X-ray Crystallography | 2.8 | Toxin binds to a pocket involving the bridge helix, inhibiting translocation. nih.govnih.gov | 1K83 |
| Mammalian RNA Pol II-α-Amanitin Complex | Cryo-EM | 3.6 | Revealed additional contacts explaining higher affinity in mammals compared to yeast. nih.govnih.gov | 6EXV rcsb.org |
| Resolution not explicitly stated in the abstract of the 1978 publication. |
Applications of Beta Amanitin As a Research Tool and in Biotechnological Constructs
Utilization in Gene Expression and Transcriptional Regulation Studies
Beta-amanitin's primary application in research stems from its well-characterized inhibitory effect on transcription. By selectively shutting down the synthesis of specific RNA classes, it provides a window into the dynamics of gene expression and the functions of its key regulators.
Eukaryotic cells possess three distinct DNA-dependent RNA polymerases, each responsible for transcribing different sets of genes. atspace.orgyoutube.com A major challenge in early molecular biology was to assign specific functions to each of these enzymes. Beta-amanitin (B190557), and its close relative alpha-amanitin (B190558), proved to be a critical tool for this purpose due to the differential sensitivity of the polymerases to its effects. atspace.orgchegg.com
RNA polymerase II, which synthesizes messenger RNA (mRNA) precursors and most small nuclear RNAs (snRNAs), is extremely sensitive to low concentrations of amanitins (B175416). atspace.orgwikipedia.org In contrast, RNA polymerase I, located in the nucleolus and responsible for transcribing the large ribosomal RNA (rRNA) genes, is insensitive. ncats.iocaymanchem.comatspace.org RNA polymerase III, which synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs, exhibits an intermediate and more variable sensitivity, generally requiring much higher concentrations for inhibition than Pol II. ncats.iocaymanchem.comnih.gov This distinct sensitivity profile allows researchers to selectively inhibit each polymerase in vitro and in cell extracts, thereby identifying the transcripts produced by each enzyme. For example, by treating isolated nuclei with low concentrations of amanitin, researchers can specifically block Pol II activity while leaving Pol I and Pol III largely functional, thus confirming Pol II's role in mRNA synthesis. nih.gov
Table 1: Differential Sensitivity of Eukaryotic RNA Polymerases to Amanitins
| RNA Polymerase | Location | Primary Transcripts | Sensitivity to Beta-Amanitin |
| RNA Polymerase I | Nucleolus | Pre-ribosomal RNA (rRNA) | Insensitive ncats.ioatspace.org |
| RNA Polymerase II | Nucleoplasm | Messenger RNA (mRNA), snRNA, miRNA | Very High ncats.ioatspace.orgwikipedia.org |
| RNA Polymerase III | Nucleoplasm | Transfer RNA (tRNA), 5S rRNA | Intermediate (100-fold less sensitive than Pol II) ncats.iocaymanchem.comnih.gov |
The steady-state level of any given mRNA is a balance between its rate of synthesis (transcription) and its rate of degradation. To study mRNA stability, it is necessary to first halt transcription. Beta-amanitin is frequently used for this purpose in what are known as "transcription shutoff" or "transcriptional chase" experiments. nih.govnih.gov In this method, cells are treated with beta-amanitin to block new mRNA synthesis by Pol II. nih.gov Researchers then collect RNA samples at various time points following the treatment and quantify the amount of a specific mRNA remaining. nih.gov The rate at which the mRNA disappears provides a measure of its stability, often expressed as its half-life. swun.edu.cn
This technique has been coupled with high-throughput methods like RNA-sequencing (RNA-seq) to measure mRNA decay rates on a genome-wide scale. nih.gov Such studies have been crucial for understanding how mRNA stability is regulated by cis-acting elements within the RNA sequence and trans-acting factors like RNA-binding proteins and microRNAs. nih.gov While effective, a consideration of this method is that the global arrest of transcription can itself induce cellular stress responses that may alter the normal decay pathways of some transcripts. nih.govnih.gov
Table 2: General Steps in an mRNA Stability Assay Using Beta-Amanitin
| Step | Description | Rationale |
| 1. Cell Culture | Grow cells to the desired confluency under specific experimental conditions. | Provides a homogenous population of cells for analysis. |
| 2. Transcription Inhibition | Add beta-amanitin to the culture medium to a final concentration sufficient to inhibit RNA Polymerase II. | Halts the synthesis of new mRNA transcripts. nih.gov |
| 3. Time-Course Sampling | Collect cell samples at multiple time points after the addition of beta-amanitin (e.g., 0, 2, 4, 8 hours). | Allows for the measurement of mRNA decay over time. nih.gov |
| 4. RNA Extraction | Isolate total RNA from the collected cell samples. | Prepares the material for quantification of specific transcripts. |
| 5. Quantification | Measure the level of the target mRNA at each time point using methods like qPCR or RNA-seq. | Determines the amount of pre-existing mRNA remaining. |
| 6. Data Analysis | Plot the percentage of mRNA remaining versus time to calculate the transcript's half-life. | Quantifies the stability of the mRNA. swun.edu.cn |
Transcription factors and enhancers are key regulatory elements that control which genes are turned on or off in specific cells at specific times. Transcription factors bind to promoter and enhancer regions of DNA to recruit or block RNA polymerase II. youtube.comkhanacademy.org Beta-amanitin can be used in sophisticated genetic experiments to parse the specific roles of these elements.
A common strategy involves using cells that express a genetically engineered, amanitin-resistant version of an RNA polymerase II subunit (Rpb1). nih.gov When these cells are treated with beta-amanitin, the endogenous, wild-type Pol II is inhibited and degraded, but the engineered, resistant Pol II remains active. nih.govoup.com This allows researchers to introduce mutations into the resistant Pol II or into specific transcription factors and enhancers and study their effects on transcription without interference from the cell's own machinery. This approach has been instrumental in dissecting the molecular requirements for transcriptional initiation, elongation, and termination, and for understanding how enhancers communicate with promoters over long genomic distances. nih.gov
Application in Probing Cellular Signaling Pathways and Stress Responses
The inhibition of transcription is a major cellular stressor that triggers a variety of signaling pathways. By inducing this "transcriptional stress," beta-amanitin serves as a tool to investigate how cells respond to the disruption of one of their most fundamental processes.
The halt of mRNA synthesis by beta-amanitin prevents the production of essential proteins, ultimately leading to cell death. wikipedia.org Research has shown this cell death often occurs through apoptosis, a form of programmed cell death. nih.govresearchgate.net Studies across various human cell lines have demonstrated that amanitin treatment leads to the activation of caspases, the key executioner proteins of apoptosis. nih.govbohrium.com For instance, in hematopoietic cell lines, α-amanitin was shown to increase the activity of caspase-3/7, and the use of a pan-caspase inhibitor, Z-VAD-FMK, significantly reduced the toxin-induced cell death, confirming a caspase-dependent apoptotic mechanism. nih.gov The p53 tumor suppressor protein is also a key player, as transcriptional arrest can lead to its accumulation and translocation to the mitochondria, initiating the intrinsic apoptotic pathway. nih.govresearchgate.net
In addition to apoptosis, transcriptional stress can induce autophagy, a cellular recycling process where the cell degrades its own components. researchgate.netacs.org Studies in Hepa1-6 liver cells have shown that α-amanitin treatment increases the formation of autophagosomes and the levels of the autophagy marker protein LC3-II. researchgate.netacs.orgnih.gov Intriguingly, this research suggests that in the context of amanitin-induced stress, autophagy can promote apoptosis rather than acting as a survival mechanism. acs.orgnih.gov Using autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) alongside amanitin was found to alleviate cell damage, indicating a complex interplay between these two stress-response pathways. researchgate.netacs.org
Table 3: Research Findings on Beta-Amanitin's Effects on Cell Signaling Pathways
| Cell Line(s) | Toxin Studied | Key Findings | Pathway Implication |
| HepG2, BGC-823, HEK-293 | α, β, and γ-amanitin | High sensitivity to amanitins, showing apoptotic morphology. bohrium.comnih.gov | Apoptosis |
| Hematopoietic cell lines (e.g., HL60) | α-amanitin, β-amanitin | Concentration-dependent decrease in viability; increased caspase-3/7 activity. nih.gov | Caspase-dependent apoptosis |
| Hepa1-6 (mouse liver) | α-amanitin | Induced both apoptosis and autophagy; autophagy was found to promote apoptosis. acs.orgnih.gov | Apoptosis, Autophagy |
| HCT116 (human colon) | α-amanitin | Apoptosis induction was shown to be dependent on the cell's entry into the S phase of the cell cycle. researchgate.net | Cell Cycle, Apoptosis |
Dysregulation of transcription is a hallmark of many diseases, including cancer and viral infections. Beta-amanitin can be used in disease models to probe the consequences of transcriptional shutdown. In oncology research, for example, while not used therapeutically in this form, its potent cell-killing ability underscores the principle behind developing antibody-drug conjugates where an amanitin derivative is targeted specifically to cancer cells. In basic research, applying beta-amanitin to cancer cell lines helps elucidate their dependence on continuous transcription of specific oncogenes or survival factors.
In virology, some viruses rely on the host cell's RNA polymerase II to transcribe their own genes. The application of beta-amanitin can help determine the extent of this reliance and identify viral life cycle stages that are dependent on host transcription. Furthermore, studying how cells infected with a virus respond to transcriptional arrest can reveal novel interactions between viral proteins and host cell stress pathways.
Development of Beta-Amanitin Conjugates for Targeted Delivery in Research and Pre-Clinical Models
The exquisite potency of beta-amanitin has driven the development of sophisticated delivery systems to harness its cytotoxic activity for therapeutic and research purposes. By conjugating beta-amanitin to targeting moieties, its powerful cell-killing capabilities can be directed specifically to cells of interest, such as cancer cells, thereby minimizing off-target toxicity.
Principles of Antibody-Drug Conjugate (ADC) Development Using Beta-Amanitin as a Cytotoxic Payload
Antibody-drug conjugates (ADCs) represent a targeted therapeutic strategy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Beta-amanitin is an attractive payload for ADCs due to its unique mechanism of action—the inhibition of RNA polymerase II, which is effective against both dividing and non-dividing cells. acs.org This mechanism is distinct from many traditional chemotherapy agents that target DNA synthesis and are thus more effective on rapidly proliferating cells.
The development of a beta-amanitin-based ADC involves several key considerations:
Antibody Selection: The monoclonal antibody must target a tumor-associated antigen that is highly and homogeneously expressed on the surface of cancer cells, with minimal expression on healthy tissues.
Payload Potency: Beta-amanitin's high cytotoxicity means that only a small number of molecules need to be delivered to a target cell to induce apoptosis, a desirable characteristic for an ADC payload. nih.gov
Linker Technology: A stable linker is required to connect the antibody and beta-amanitin, ensuring the ADC remains intact in circulation until it reaches the target cell.
Conjugation Chemistry: The method of attaching the linker and payload to the antibody affects the ADC's homogeneity, stability, and efficacy. Beta-amanitin possesses a carboxylic acid group that is suitable for various coupling reactions. cfmot.decfmot.de
The resulting ADC is designed to circulate in the bloodstream, bind to the target antigen on the cancer cell surface, and become internalized. Once inside the cell, the linker is cleaved, releasing the beta-amanitin payload to exert its cytotoxic effect.
Table 1: Key Principles of Beta-Amanitin ADC Development
| Principle | Description | Relevance to Beta-Amanitin |
| Target Antigen Selection | Choosing a protein highly and specifically expressed on tumor cells. | Essential for directing the potent beta-amanitin to cancer cells and sparing healthy tissues. |
| Antibody Specificity | Utilizing a monoclonal antibody with high affinity for the target antigen. | Ensures the ADC binds effectively to the intended cancer cells. |
| Payload Potency | The cytotoxic agent must be effective at very low concentrations. | Beta-amanitin's high potency allows for effective cell killing with minimal payload delivery. nih.gov |
| Mechanism of Action | The method by which the payload kills the cell. | Beta-amanitin's inhibition of RNA polymerase II is effective against a broad range of cancer cells, including quiescent ones. acs.org |
| Linker Stability | The connection between the antibody and payload must be stable in circulation. | Prevents premature release of beta-amanitin, which would cause systemic toxicity. |
| Conjugation Site | The specific amino acid on the antibody where the linker is attached. | Beta-amanitin's carboxyl group provides a convenient site for conjugation. cfmot.decfmot.de |
Design and Synthesis of Peptide-Conjugates for Targeted Cellular Uptake and Receptor-Mediated Delivery
In addition to antibodies, peptides can also be used as targeting moieties to deliver beta-amanitin to specific cells. Peptide-drug conjugates (PDCs) offer several potential advantages over ADCs, including smaller size, which can lead to better tumor penetration, and lower manufacturing costs. nih.gov
The design of a beta-amanitin PDC involves selecting a peptide that binds with high affinity and specificity to a receptor that is overexpressed on the target cells. nih.gov Upon binding, the PDC is internalized, often through receptor-mediated endocytosis. Inside the cell, the beta-amanitin is released to inhibit RNA polymerase II.
A notable example of this approach is the synthesis and biological evaluation of RGD and isoDGR peptidomimetic-α-amanitin conjugates for tumor targeting. unimi.it These peptides target integrins, a family of cell surface receptors often overexpressed on tumor cells and involved in angiogenesis. By conjugating amanitin to these peptides, researchers aim to deliver the toxin specifically to the tumor microenvironment. The synthesis of such conjugates is a complex process that requires careful chemical strategies to link the peptide and the toxin without compromising the activity of either component. nih.gov
Exploration of Cleavable and Non-Cleavable Linker Chemistry for Conjugated Beta-Amanitin Release
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found within the target cell, such as the acidic environment of lysosomes or the presence of specific enzymes. For amanitin-based ADCs, protease-cleavable linkers, such as those containing a valine-alanine dipeptide, have been successfully used. aacrjournals.orgheidelberg-pharma.com These linkers are cleaved by lysosomal proteases like cathepsin B, releasing the amanitin payload inside the cell. heidelberg-pharma.com Studies have shown that ADCs with cleavable linkers can exhibit higher in vitro cytotoxicity compared to those with non-cleavable linkers, potentially due to more efficient payload release. aacrjournals.org
Non-Cleavable Linkers: In contrast, non-cleavable linkers remain attached to the payload upon internalization. The release of the active drug-linker-amino acid metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome. rsc.org This approach can offer greater plasma stability and a potentially wider therapeutic window, reducing the risk of off-target toxicity. biochempeg.com In the context of amanitin-based ADCs, stable, non-cleavable linkers have been successfully employed. heidelberg-pharma.com For instance, a non-cleavable C6-linker has been used in the development of an anti-TROP2 amanitin-based ADC. aacrjournals.org
The choice between a cleavable and non-cleavable linker depends on various factors, including the target antigen, the internalization rate of the conjugate, and the desired therapeutic index.
Table 2: Comparison of Linker Chemistries for Beta-Amanitin Conjugates
| Linker Type | Mechanism of Release | Advantages | Disadvantages | Example in Amanitin Conjugates |
| Cleavable | Enzymatic cleavage (e.g., by cathepsins) or pH sensitivity within the target cell. | More efficient payload release, potentially higher in vitro potency. aacrjournals.org | Can be less stable in circulation, potentially leading to off-target toxicity. | Valine-Alanine (Val-Ala) dipeptide linker. aacrjournals.orgheidelberg-pharma.com |
| Non-Cleavable | Proteolytic degradation of the entire antibody-linker-drug complex in the lysosome. rsc.org | Greater plasma stability, potentially wider therapeutic window and lower off-target toxicity. biochempeg.com | May have lower in vitro potency due to less efficient payload release. aacrjournals.org | Stable C6-linker. aacrjournals.org |
Role in the Discovery and Characterization of Novel RNA Polymerase Inhibitors and Transcriptional Modulators
Beta-amanitin's highly specific and potent inhibition of RNA polymerase II makes it an invaluable research tool for the discovery and characterization of other molecules that modulate transcription. caymanchem.com Its well-defined mechanism of action serves as a benchmark against which new potential inhibitors can be compared.
In assays designed to identify novel RNA polymerase inhibitors, beta-amanitin can be used as a positive control to validate the experimental setup. By observing the effects of test compounds on transcription and comparing them to the known effects of beta-amanitin, researchers can identify new inhibitors and begin to elucidate their mechanisms of action. For example, if a novel compound inhibits transcription in a manner similar to beta-amanitin, it may suggest that the new compound also targets RNA polymerase II.
Furthermore, beta-amanitin is used to study the intricate processes of transcription itself. By selectively inhibiting RNA polymerase II, scientists can investigate the roles of other cellular factors involved in gene expression. For instance, studies have used α-amanitin to demonstrate that the expression of certain genes involved in the initial mobilization of storage proteins during seed germination is under the control of de novo transcription. nih.gov This highlights how inhibiting transcription with amanitin can reveal the dependence of specific cellular processes on newly synthesized mRNA.
Use in In Vitro and Ex Vivo Experimental Models for Mechanistic Biological Investigations
Beta-amanitin and its close analog, α-amanitin, are widely used in a variety of in vitro and ex vivo experimental models to investigate fundamental biological mechanisms. These models allow for controlled studies of cellular processes in a way that is not possible in whole organisms.
In in vitro studies, cultured cells are treated with amanitin to probe a range of cellular functions. For example, researchers have used α-amanitin in HepG2 cells, a human liver cancer cell line, to study the mechanisms of its hepatotoxicity beyond RNA polymerase II inhibition. nih.gov These studies have revealed that α-amanitin can cause an increase in intracellular ATP levels and affect cellular redox status. nih.gov Similarly, the effects of α- and β-amanitin on the viability of hematopoietic cell lines have been investigated in vitro to understand their hematotoxicity. nih.gov Such studies are crucial for understanding the full spectrum of the toxin's biological effects and for developing potential antidotes.
Ex vivo models, which use tissues or organs cultured outside the body, provide a more complex system for investigation. For instance, α-amanitin has been used in an ex vivo model of lung injury and repair using precision-cut lung slices to study the effects of the toxin on lung tissue in a three-dimensional context. researchgate.net These models bridge the gap between in vitro cell culture and in vivo animal studies, offering a more physiologically relevant environment to study the effects of compounds like beta-amanitin.
By using these experimental models, scientists can dissect the complex cellular and molecular events that are affected by the inhibition of transcription, providing valuable insights into gene regulation, cell death pathways, and the mechanisms of toxicity.
Advanced Research Perspectives and Future Directions for Beta Amanitin Studies
Elucidating Unexplored Nuances of Beta-Amanitin's Interaction with RNA Polymerase II at Atomic Resolution
The interaction between beta-amanitin (B190557) and RNA polymerase II (Pol II) is the cornerstone of its biological activity. While the general binding site is known, researchers are now focusing on understanding the subtle, atomic-level details of this interaction.
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented views of the Pol II complex. A high-resolution cryo-EM structure of a mammalian Pol II elongation complex inhibited by α-amanitin has revealed that the toxin binds in a pocket formed by the bridge helix and other domains of the enzyme. nih.govnih.govresearchgate.net This structure also highlighted additional contacts with residues specific to mammalian Pol II, explaining the significantly higher affinity of the toxin for mammalian enzymes compared to yeast Pol II. nih.govnih.govresearchgate.net
Future studies will likely employ even higher resolution cryo-EM and other structural biology techniques to visualize the dynamic changes that occur upon beta-amanitin binding. This could include capturing intermediate states of the enzyme as it is being inhibited, providing a more complete picture of the inhibition process. X-ray crystallography has also been instrumental, with a co-crystal structure of α-amanitin and yeast Pol II determined at 2.8 Å resolution, offering insights into the basis of inhibition and the transcription mechanism itself. nih.gov Key structural features of amanitin, such as a specific beta-turn, have been identified as crucial for this high-affinity binding. nih.govnih.govresearchgate.net Understanding these nuances is critical for the rational design of new research tools and potentially for developing novel therapeutic strategies.
Application in Single-Cell Transcriptomics to Unravel Cellular Heterogeneity in Response to Transcriptional Inhibition
Single-cell RNA sequencing (scRNA-seq) has revolutionized our ability to study complex biological systems by allowing for the transcriptomic profiling of individual cells. The use of transcriptional inhibitors like beta-amanitin in conjunction with scRNA-seq presents a powerful approach to dissect the diverse responses of individual cells to a halt in transcription.
While the direct use of potent inhibitors like beta-amanitin in standard scRNA-seq workflows requires careful optimization to avoid complete cell death and loss of material, it holds the potential to reveal subpopulations of cells with varying sensitivities to transcriptional arrest. For instance, some cancer cells exhibit differential sensitivity to transcriptional inhibitors. researchgate.net Combining functional screens with scRNA-seq can accelerate the discovery of pathways that control complex cellular phenotypes, such as senescence. nih.gov This approach can help identify rare cell populations that may be resistant to transcriptional inhibition and uncover the underlying molecular mechanisms. Furthermore, scRNA-seq can be used to analyze the downstream effects of transient or partial transcriptional inhibition, providing a dynamic view of how different cell types within a heterogeneous population recover from such a stress. This can be particularly insightful in understanding the diverse cellular responses within a tumor microenvironment or during developmental processes.
Development of Next-Generation Beta-Amanitin-Based Research Probes with Enhanced Specificity or Modified Properties
The unique properties of beta-amanitin make it an excellent scaffold for the development of novel research probes. Scientists are actively working on creating derivatives with enhanced features such as increased specificity for certain cell types or modified properties for specific experimental applications.
One major area of development is the creation of amanitin-based antibody-drug conjugates (ADCs). researchgate.net In this approach, amanitin is linked to an antibody that specifically targets a protein on the surface of cancer cells. This allows for the targeted delivery of the potent toxin, minimizing damage to healthy tissues. The development of these ADCs requires sophisticated chemical synthesis to create stable linkages that release the toxin only after the ADC has been internalized by the target cell.
Furthermore, researchers are exploring the synthesis of amanitin analogs with altered properties. For example, by modifying specific amino acid residues of the toxin, it may be possible to alter its binding affinity for Pol II or its cell permeability. nih.gov This could lead to the development of probes that can be used to study transcription in specific cellular compartments or in living organisms with greater control. The total synthesis of α-amanitin and its derivatives opens the door to creating a wide range of such modified probes. nih.govacs.org
Exploring Novel Biosynthetic Pathways and Enzymes for Amatoxin Production and Directed Biosynthesis
The biosynthesis of amatoxins in Amanita mushrooms is a complex process that is not yet fully understood. These toxins are cyclic peptides synthesized on ribosomes as precursor proteins, which then undergo a series of post-translational modifications. nih.gov
Genomic studies have identified a family of genes, termed the MSDIN family, that encode the precursor peptides for both amatoxins and the related phallotoxins. nih.govpnas.org The processing of these precursors is thought to involve a specialized prolyl oligopeptidase (POP). pnas.orgnih.gov Research has shown that the genes for amatoxin biosynthesis are not always clustered together in the genome and their distribution across different fungal species suggests that horizontal gene transfer may have played a role in their evolution. pnas.orgresearchgate.netpnas.org
A deeper understanding of the enzymatic machinery responsible for the cyclization, hydroxylation, and the formation of the unique tryptathionine cross-bridge is a key area of future research. nih.govwikipedia.org Identifying and characterizing these enzymes could enable the in vitro or microbial production of beta-amanitin and its analogs. This would provide a more sustainable and scalable source of these valuable research compounds compared to their extraction from mushrooms. Furthermore, this knowledge could be harnessed for the directed biosynthesis of novel amanitin derivatives with tailored properties.
Computational Drug Discovery and Rational Design Approaches for Amanitin-Derived Research Tools
Computational methods are becoming increasingly powerful in the field of drug discovery and the design of new research tools. In the context of beta-amanitin, these approaches can be used to accelerate the development of novel derivatives with desired properties.
Molecular modeling and docking simulations can be used to predict how modifications to the beta-amanitin structure will affect its binding to RNA polymerase II. researchgate.net This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing. For example, computational studies can help identify which parts of the beta-amanitin molecule are essential for its activity and which can be modified to attach fluorescent tags or other functionalities without disrupting its inhibitory function.
Rational design approaches, informed by structural data from cryo-EM and X-ray crystallography, can guide the synthesis of amanitin analogs with enhanced properties. nih.govnih.gov By understanding the key interactions between beta-amanitin and Pol II at an atomic level, chemists can design and synthesize new molecules that are more potent, more selective, or have other desirable characteristics for use as research probes.
Investigation of Ecological Roles of Beta-Amanitin Beyond Direct Inhibition (e.g., fungal defense mechanisms, inter-species interactions)
While the inhibitory effect of beta-amanitin on transcription is well-established, its ecological roles in the natural environment are less understood. It is widely believed that these toxins serve as a defense mechanism for the mushroom, deterring predation by animals. The extreme toxicity of amatoxins to mammals supports this hypothesis. wikipedia.org
However, there may be other, more subtle ecological functions. For example, beta-amanitin could play a role in inter-species competition between different fungi or between fungi and other microorganisms in the soil. The toxin could act as an allelopathic agent, inhibiting the growth of competing organisms. Some studies have suggested that resistance to mushroom toxins in certain insects may have evolved as a cross-resistance to other environmental toxins. nih.gov
Future research in this area could involve field studies to investigate the effects of amatoxins on soil microbial communities and insect populations. Laboratory-based experiments could also be designed to test the effects of beta-amanitin on the growth and development of other fungi and bacteria. Unraveling the full spectrum of beta-amanitin's ecological roles will provide a more complete understanding of the biology of Amanita mushrooms and their interactions within their ecosystem.
Development of Advanced In Vitro Organoid or 3D Culture Models for Mechanistic Studies of Beta-Amanitin Effects
Traditional two-dimensional (2D) cell cultures have been invaluable for studying the basic mechanisms of beta-amanitin action. However, these models often fail to recapitulate the complex three-dimensional (3D) architecture and cellular heterogeneity of native tissues. The development of more sophisticated in vitro models, such as organoids and 3D cell cultures, offers exciting new opportunities for studying the effects of beta-amanitin in a more physiologically relevant context.
Organoids are self-organizing 3D structures grown from stem cells that can mimic the structure and function of real organs. youtube.com Liver organoids, for example, could be used to study the hepatotoxic effects of beta-amanitin in a human-relevant system. These models can provide insights into how the toxin is taken up by liver cells, how it induces cell death, and how the tissue responds to the damage.
3D cell culture models can also be used to study the effects of beta-amanitin on complex cellular interactions, such as those that occur within a tumor microenvironment. These models can help to understand how the toxin affects not only the cancer cells but also the surrounding stromal and immune cells. The use of these advanced in vitro models will be crucial for elucidating the detailed mechanisms of beta-amanitin's effects and for the preclinical evaluation of amanitin-based therapeutics.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) to Understand Comprehensive Biological Responses to Beta-Amanitin
The integration of multi-omics data offers a powerful, systems-level approach to unravel the complex biological consequences of exposure to toxins like beta-amanitin. nih.govelsevierpure.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive map of the molecular cascade initiated by the toxin, from the initial insult at the genetic level to the ultimate metabolic collapse and cellular death. nih.govmdpi.com While integrated multi-omics studies focusing specifically on beta-amanitin are still emerging, extensive research on the closely related and highly toxic alpha-amanitin (B190558) provides a robust framework for understanding the comprehensive biological response. Both toxins share the same primary mechanism of action: the potent inhibition of RNA polymerase II. wikipedia.orgnih.gov
Genomic and Transcriptomic Responses
The primary and most critical interaction of beta-amanitin at the molecular level is with the genome, specifically through its high-affinity binding to RNA polymerase II, a crucial enzyme responsible for transcribing messenger RNA (mRNA) from DNA templates. medchemexpress.comresearchgate.net This binding event effectively halts protein synthesis at its very origin, leading to a rapid, global downregulation of gene expression.
From a genomics perspective, the study of Amanita phalloides itself has revealed the genetic origins of beta-amanitin. The genes responsible for the biosynthesis of amatoxins belong to the MSDIN (Matricaria-like Serine Protease with an N-terminal Domain) gene family. nih.gov Transcriptome sequencing of lethal Amanita species has identified the specific gene sequences encoding for toxins, including beta-amanitin. sigmaaldrich.com Pangenomic studies have uncovered a surprising diversity in these toxin-encoding genes, suggesting that individual mushrooms can have unique toxic profiles. nih.govmiragenews.com This genomic variability underpins the production of the toxin that initiates the biological response in a host organism.
The immediate transcriptomic consequence of beta-amanitin exposure in an affected organism is the widespread cessation of mRNA synthesis, which precedes all other downstream effects and is the central driver of the toxin's cytotoxicity.
Proteomic Dysregulation
Following the halt in transcription, the proteome—the entire set of proteins within a cell—undergoes dramatic changes. With no new mRNA being produced, the synthesis of new proteins ceases. Existing proteins are gradually degraded, leading to a depletion of those with short half-lives, including many that are vital for cellular function and repair.
Quantitative proteomic analyses performed on human hepatoma cells exposed to alpha-amanitin have provided significant insights into these changes. researchgate.netnih.gov These studies reveal a time- and concentration-dependent alteration in the abundance of hundreds of proteins.
One of the key findings from this proteomic research is the identification of specific protein complexes that are significantly impacted. Notably, multiple subunits of the T-complex protein 1-ring complex (TRiC) , a critical chaperone protein responsible for folding other proteins, were found to be significantly decreased. nih.gov The disruption of such a fundamental cellular machine highlights a secondary mechanism of toxicity: beyond simply stopping the production of new proteins, the cell's ability to maintain the proper structure and function of its existing proteins is also compromised.
| Protein/Complex | Omics Level | Observed Change | Biological Implication |
|---|---|---|---|
| RNA Polymerase II | Proteomics | Inhibited (Functional) | Cessation of mRNA transcription, the primary toxic effect. |
| TRiC Subunits (e.g., CCT2, CCT4, CCT5, CCT7) | Proteomics | Decreased Abundance | Impaired protein folding and cellular homeostasis. |
| General Short Half-Life Proteins | Proteomics | Decreased Abundance | Loss of critical regulatory and structural proteins, leading to cellular dysfunction. |
Metabolic Collapse
The profound disruption at the genomic and proteomic levels inevitably cascades down to the metabolome, the collection of all small-molecule metabolites within a biological system. nih.gov Metabolomic profiling of serum from mice exposed to alpha-amanitin reveals a state of systemic metabolic chaos, reflecting severe organ damage, particularly to the liver. besjournal.combesjournal.com
These studies, using techniques like ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS), have identified a distinct metabolic signature of amatoxin poisoning. besjournal.com Key metabolic pathways are significantly disturbed:
Fatty Acid Metabolism: A significant disruption in the biosynthesis of unsaturated fatty acids and other lipid pathways is a common finding. besjournal.commdpi.com This points to damage to cellular membranes and a breakdown in energy metabolism.
Amino Acid Metabolism: Pathways involving amino acids, such as tyrosine and tryptophan biosynthesis, are altered, reflecting the cellular stress response and the breakdown of proteins. nih.gov
Retinol (B82714) (Vitamin A) Metabolism: This pathway, crucial for vision, immune function, and cell growth, is also significantly impacted, indicating widespread metabolic derangement in the liver, where retinol is stored and metabolized. besjournal.comnih.gov
The accumulation of specific metabolites, such as propionylcarnitine, and the depletion of others serve as biomarkers for the progression of liver and kidney damage. besjournal.com
| Metabolic Pathway | Omics Level | Key Metabolites Affected | Biological Implication |
|---|---|---|---|
| Fatty Acid Biosynthesis | Metabolomics | Linoleic acid, Oleic acid, Arachidonic acid | Disruption of cell membrane integrity and energy production. |
| Retinol Metabolism | Metabolomics | Retinal | Indication of severe liver dysfunction. |
| Spermidine and Spermine Biosynthesis | Metabolomics | Spermidine, Spermine | Alteration in cell growth and proliferation pathways. |
| Amino Acid Metabolism | Metabolomics | Tyrosine, Tryptophan | Cellular stress and protein degradation. |
| Glycerophospholipid Metabolism | Metabolomics | Various glycerophospholipids | Widespread membrane damage. |
By integrating these multi-omics datasets, a comprehensive picture of beta-amanitin's pathophysiology emerges. The initial genomic-level event—the inhibition of transcription—leads directly to proteomic failure, characterized by the depletion of essential proteins. This, in turn, triggers a catastrophic collapse of metabolic networks, culminating in the widespread cell death, organ failure, and severe clinical symptoms associated with Amanita phalloides poisoning. This integrated approach is crucial for identifying potential biomarkers for diagnosis and for understanding the full spectrum of the toxin's devastating biological impact.
Q & A
Q. What validated analytical methods are recommended for quantifying β-amanitin in biological samples?
β-Amanitin detection requires high-sensitivity techniques due to its low lethal dose (LD₅₀ ~0.1 mg/kg). Validated methods include:
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS/MS) : Offers specificity for distinguishing β-amanitin from structurally similar toxins (e.g., α-amanitin) with minimal matrix interference. Used for calibration standards and urine analysis .
- Capillary Zone Electrophoresis (CZE) : Effective for separating amatoxins in clinical urine samples with a detection limit of 0.5 ng/mL .
- Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) : Enables simultaneous analysis of β-amanitin, α-amanitin, and phalloidin in mushroom tissue .
Methodological Consideration : Sample pretreatment (e.g., solid-phase extraction with Oasis HLB cartridges) is critical to remove interfering compounds .
Q. How does β-amanitin’s molecular structure influence its toxicity and RNA polymerase inhibition?
β-Amanitin is a bicyclic octapeptide with distinct hydrophilic (carboxyl group) and hydrophobic regions. Key structural features include:
- Trans-peptide bonds : All eight peptide groups adopt a trans conformation, stabilizing the bicyclic structure .
- Hydrogen-bonding network : Four intramolecular hydrogen bonds enhance structural rigidity, facilitating interaction with RNA polymerase II (Pol II) .
- Acidic nature : The carboxyl group enhances solubility in biological matrices, aiding cellular uptake .
Mechanism : β-Amanitin binds to the Pol II subunit RPB1, stalling transcription elongation. It inhibits Pol II at concentrations <1 μg/mL but has no effect on Pol I or bacterial RNA polymerase .
Q. What purification strategies are effective for isolating β-amanitin from Amanita phalloides?
A laboratory-scale protocol involves:
Solubilization : Extract dried mushrooms with methanol/water.
Lipid removal : Chloroform extraction.
Chromatography :
- Sephadex LH-20 : Adsorption at acidic/neutral pH.
- QAE-Sephadex ion-exchange : Final purification to ≥85% purity .
Validation : Homogeneity is confirmed via thin-layer chromatography (TLC) and biological activity assays .
Advanced Research Questions
Q. How do environmental factors influence β-amanitin content in Amanita phalloides?
Toxin levels vary with:
- Soil properties : Sandy soils under Pinus pinaster correlate with higher β-amanitin (1,473.3 μg/g) compared to Quercus ilex habitats .
- Developmental stage : Mature specimens may show reduced toxin levels due to degradation .
- Geographic origin : North American A. phalloides contains β-amanitin, while European A. virosa shows inconsistent detection .
Analytical Challenge : Discrepancies in toxin quantification (e.g., HPLC vs. TLC) necessitate standardized extraction protocols .
Q. What experimental models address contradictions in β-amanitin’s hematotoxicity?
A 2024 retrospective study revealed β-amanitin-induced hematotoxicity, including:
Q. Experimental Design :
Q. How do biosynthetic gene clusters explain β-amanitin production in Amanita species?
The AMA1 gene family encodes proproteins (~35 amino acids) post-translationally cleaved by prolyl oligopeptidase to yield β-amanitin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
